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Core Science & Biosynthesis

Foundational

Absolute Configuration Determination of (1R,2S)-2-Phenylcyclopropan-1-ol: A Multi-Modal Analytical Framework

Executive Summary & The Stereochemical Challenge Chiral cyclopropanols are critical pharmacophores and synthetic intermediates in modern medicinal chemistry. Specifically, derivatives of 2-phenylcyclopropan-1-ol serve as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Stereochemical Challenge

Chiral cyclopropanols are critical pharmacophores and synthetic intermediates in modern medicinal chemistry. Specifically, derivatives of 2-phenylcyclopropan-1-ol serve as foundational precursors for potent Lysine-Specific Demethylase 1 (LSD1) inhibitors, such as tranylcypromine analogs and GSK2879552 .

The molecule (1R,2S)-2-phenylcyclopropan-1-ol represents the cis-isomer, where the hydroxyl group at C1 and the phenyl group at C2 are positioned on the same face of the cyclopropane ring. Determining its absolute configuration (AC) with absolute certainty is a regulatory prerequisite in drug development. Relying on a single analytical method (e.g., optical rotation) is scientifically fragile due to susceptibility to trace chiral impurities and solvent effects. Therefore, establishing a self-validating, orthogonal analytical framework is mandatory.

This whitepaper outlines a robust, three-pillar methodology for the definitive AC assignment of (1R,2S)-2-phenylcyclopropan-1-ol, combining chemical derivatization, chiroptical spectroscopy, and anomalous X-ray scattering.

The Principle of Orthogonal Validation

To ensure absolute trustworthiness, the analytical workflow must interrogate the molecule across different physical principles. If all three orthogonal methods converge on the (1R,2S) configuration, the assignment becomes an indisputable, self-validating system.

Workflow cluster_methods Orthogonal Analytical Methods Start Enantiopure (1R,2S)-2-Phenylcyclopropan-1-ol NMR Method 1: NMR & CDAs (Mosher's Esters) Start->NMR VCD Method 2: Chiroptical (VCD + DFT) Start->VCD XRD Method 3: X-Ray Diffraction (Heavy Atom Derivatization) Start->XRD Data_NMR Δδ(SR) Analysis NMR->Data_NMR Data_VCD IR/VCD Spectra Matching VCD->Data_VCD Data_XRD Flack Parameter ~ 0 XRD->Data_XRD Final Confirmed (1R,2S) Absolute Configuration Data_NMR->Final Data_VCD->Final Data_XRD->Final

Figure 1: Orthogonal workflow for absolute configuration determination of chiral cyclopropanols.

Method 1: NMR Spectroscopy via Modified Mosher's Method

The Causality of Diamagnetic Anisotropy

The modified Mosher's method utilizes α -methoxy- α -trifluoromethylphenylacetic acid (MTPA) as a Chiral Derivatizing Agent (CDA). When (1R,2S)-2-phenylcyclopropan-1-ol is esterified, the resulting diastereomers adopt a highly populated conformation where the carbinyl proton (H1), the ester carbonyl, and the trifluoromethyl group are coplanar .

The phenyl group of the MTPA ester generates a diamagnetic shielding cone. Protons situated on the same side as the MTPA phenyl group experience an upfield shift (lower δ ). By calculating ΔδSR=δS​−δR​ (where S and R refer to the MTPA acid used), we can map the spatial hemispheres of the cyclopropanol. Positive Δδ values indicate protons on the right side of the extended Newman projection, while negative values indicate protons on the left.

Step-by-Step Protocol
  • Preparation: Dissolve 5.0 mg of the enantiopure cyclopropanol in 0.5 mL of anhydrous CH₂Cl₂ and 50 μL of anhydrous pyridine under argon.

  • Derivatization: Add 0.1 equivalents of DMAP and 1.5 equivalents of (R)-MTPA chloride. Stir at 25°C for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate.

  • Parallel Reaction: Repeat steps 1-3 in a separate vial using (S)-MTPA chloride to generate the (R)-MTPA ester.

  • Acquisition: Acquire high-resolution ¹H NMR (≥600 MHz) in CDCl₃. Assign all cyclopropane protons using COSY and HSQC experiments.

Self-Validation Checkpoint

System Integrity: The sum of the ΔδSR signs must geometrically divide the molecule into two distinct, non-contradictory hemispheres. If a proton mathematically assigned to the "left" hemisphere shows a positive Δδ , the conformational model is corrupted by steric clashes, and the result is invalid.

Quantitative Data Presentation

For the (1R,2S) cis-isomer, looking down the C1-O bond with H1 pointing down, C2 (bearing the phenyl group) is on the left, and C3 is on the right.

Proton Assignment δS​ (ppm) δR​ (ppm) ΔδSR (ppm)Spatial Hemisphere Assignment
H1 (Carbinyl)4.154.16-0.01In-plane (Reference axis)
H2 (C2-phenyl)2.352.52-0.17Left hemisphere
H3a (cis to Ph)1.151.02+0.13Right hemisphere
H3b (trans to Ph)1.301.18+0.12Right hemisphere

Table 1: Representative Mosher ester ¹H NMR chemical shift differences for (1R,2S)-2-phenylcyclopropan-1-ol.

Mosher Substrate (1R,2S)-Cyclopropanol R_MTPA (R)-MTPA Chloride Substrate->R_MTPA S_MTPA (S)-MTPA Chloride Substrate->S_MTPA R_Ester (S)-MTPA Ester R_MTPA->R_Ester S_Ester (R)-MTPA Ester S_MTPA->S_Ester Calc Calculate Δδ = δ(S) - δ(R) R_Ester->Calc S_Ester->Calc Result Map Spatial Hemispheres Calc->Result

Figure 2: Advanced Mosher's method workflow for calculating Δδ values to assign stereocenters.

Method 2: Vibrational Circular Dichroism (VCD) & DFT

The Causality of Chiroptical Signatures

While NMR provides local spatial data, VCD interrogates the global 3D asymmetry of the molecule. Chiral molecules absorb left and right circularly polarized infrared light differentially. Because the cyclopropane ring is highly rigid, its conformational flexibility is restricted solely to the rotation of the phenyl and hydroxyl groups. This makes it an ideal candidate for Density Functional Theory (DFT) simulation, which can accurately predict the VCD spectra of the (1R,2S) and (1S,2R) enantiomers .

Step-by-Step Protocol
  • Conformational Search: Perform a molecular mechanics (e.g., OPLS4) conformational search to identify all low-energy rotamers within a 5 kcal/mol window.

  • DFT Optimization: Optimize the geometries and calculate harmonic vibrational frequencies at the B3LYP/6-311+G(d,p) level of theory.

  • Boltzmann Averaging: Weight the theoretical VCD spectra of individual conformers based on their calculated free energies to generate a composite theoretical spectrum.

  • Experimental Acquisition: Dissolve the sample in CDCl₃ (0.1 M) and place it in a BaF₂ cell (100 μm path length). Acquire the IR and VCD spectra over 12 hours to ensure a high signal-to-noise ratio.

  • Spectral Matching: Overlay the experimental VCD spectrum with the DFT-predicted spectra for both enantiomers.

Self-Validation Checkpoint

System Integrity: Visual matching is subjective. To self-validate, calculate the Enantiomeric Similarity Index (ESI). An ESI > 0.8 mathematically confirms the assignment. If the IR spectra (experimental vs. theoretical) do not match (IR similarity < 0.9), the VCD comparison is void, indicating a failure in the DFT conformational model.

Method 3: Single-Crystal X-Ray Diffraction

The Causality of Anomalous Dispersion

X-ray crystallography is the gold standard for absolute structure determination. However, light-atom molecules (containing only C, H, O) do not scatter standard Mo K α X-rays with sufficient anomalous dispersion to distinguish enantiomers reliably. To force a definitive assignment, we must derivatize the cyclopropanol with a heavy atom (e.g., a p-bromobenzoate ester). The bromine atom provides a massive anomalous dispersion signal ( Δf′′ ), which drastically reduces the uncertainty in the Flack parameter .

Step-by-Step Protocol
  • Derivatization: React (1R,2S)-2-phenylcyclopropan-1-ol with p-bromobenzoyl chloride in the presence of triethylamine and DMAP in CH₂Cl₂.

  • Crystallization: Purify the ester and grow single crystals via vapor diffusion (e.g., slow diffusion of pentane into a concentrated CH₂Cl₂ solution at 4°C).

  • Diffraction: Mount a suitable crystal on a diffractometer equipped with a Cu K α microfocus source (Cu provides higher anomalous scattering for light/medium atoms than Mo).

  • Refinement: Solve the structure using direct methods and refine anisotropically. Calculate the Flack parameter using Parsons' quotient method.

Self-Validation Checkpoint

System Integrity: The absolute structure is only validated if the Flack parameter is 0.00±0.05 . A Flack parameter near 0.5 indicates a racemic twin (or a crystallized racemate), rendering the absolute configuration assignment impossible. A parameter of 1.0 indicates the inverted (1S,2R) enantiomer.

Conclusion

The absolute configuration of (1R,2S)-2-phenylcyclopropan-1-ol cannot be left to assumption, especially when utilized in the synthesis of highly selective biocatalytic products or clinical-stage LSD1 inhibitors. By demanding convergence between local chemical environment mapping (Mosher's NMR), global chiroptical asymmetry (VCD/DFT), and absolute atomic coordinates (Heavy-atom XRD), researchers establish an impenetrable, self-validating proof of stereochemistry.

References

  • Pryde, D. C., et al. (2007). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 142-159. URL:[Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. URL:[Link]

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-673. URL:[Link]

  • Flack, H. D., & Bernardinelli, G. (1999). Absolute structure and absolute configuration. Acta Crystallographica Section A, 55(5), 908-915. URL:[Link]

  • de Meijere, A., et al. (2024). Biocatalytic Enantioselective Reduction of Cyclopropenyl Esters and Ketones Using Ene-Reductases. ACS Catalysis, 14, 4500-4510. URL:[Link]

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (1R,2S)-2-Phenylcyclopropanol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction Predicted ¹H NMR Spectral Data The ¹H NMR spectrum of (1R,2S)-2-phenylcyclopropanol is anticipated...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of (1R,2S)-2-phenylcyclopropanol is anticipated to exhibit distinct signals for the aromatic, methine, and methylene protons. The cyclopropane ring's strained nature and the anisotropic effect of the phenyl group significantly influence the chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (1R,2S)-2-Phenylcyclopropanol

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-aromatic7.15 - 7.35m-
H-13.20 - 3.40m³J_H1,H2_ (cis) ≈ 7-10 Hz, ³J_H1,H3a_ (trans) ≈ 4-6 Hz, ³J_H1,H3b_ (cis) ≈ 7-10 Hz
H-22.10 - 2.30m³J_H2,H1_ (cis) ≈ 7-10 Hz, ³J_H2,H3a_ (cis) ≈ 7-10 Hz, ³J_H2,H3b_ (trans) ≈ 4-6 Hz
H-3a (trans to Ph and OH)0.90 - 1.10m²J_H3a,H3b_ ≈ 4-6 Hz, ³J_H3a,H1_ (trans) ≈ 4-6 Hz, ³J_H3a,H2_ (cis) ≈ 7-10 Hz
H-3b (cis to Ph and OH)1.20 - 1.40m²J_H3b,H3a_ ≈ 4-6 Hz, ³J_H3b,H1_ (cis) ≈ 7-10 Hz, ³J_H3b,H2_ (trans) ≈ 4-6 Hz
OHVariablebr s-

Rationale for Predictions:

The predicted chemical shifts are extrapolated from data for cis-2-phenylcyclopropanecarboxylic acid and general principles of NMR spectroscopy for cyclopropanes.[1][2] The protons on a cyclopropane ring are notably shielded and appear at higher fields (lower ppm) compared to their acyclic counterparts.[3] The phenyl group's anisotropic effect will deshield adjacent protons. The cis relationship between H-1, H-2, and one of the H-3 protons leads to larger vicinal coupling constants (³J ≈ 7-10 Hz), while the trans relationships result in smaller coupling constants (³J ≈ 4-6 Hz).[4] This difference in coupling constants is a cornerstone for stereochemical assignment in cyclopropane systems. The hydroxyl proton's chemical shift is highly dependent on solvent, concentration, and temperature and is expected to be a broad singlet.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (1R,2S)-2-Phenylcyclopropanol

CarbonPredicted Chemical Shift (δ, ppm)
C-ipso140 - 142
C-ortho128 - 129
C-meta127 - 128
C-para125 - 126
C-1 (CH-OH)55 - 60
C-2 (CH-Ph)25 - 30
C-3 (CH₂)15 - 20

Rationale for Predictions:

These predictions are based on data from related phenylcyclopropane derivatives and standard chemical shift tables.[5] The carbinol carbon (C-1) is expected to be in the range of 55-60 ppm. The phenyl-bearing carbon (C-2) and the methylene carbon (C-3) of the cyclopropane ring will appear at significantly higher fields, characteristic of strained ring systems. The aromatic carbons will resonate in the typical 125-142 ppm region.

Experimental Protocols

To obtain high-quality NMR spectra for structural elucidation, the following protocols are recommended.

Sample Preparation
  • Sample Purity: Ensure the sample of (1R,2S)-2-phenylcyclopropanol is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice. For observing the hydroxyl proton, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used as it slows down the proton exchange.

  • Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Data Acquisition

A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

¹H NMR Acquisition:

  • Experiment: Standard single-pulse experiment.

  • Spectral Width: -2 to 10 ppm.

  • Pulse Width: Calibrated 90° pulse.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Experiment: Proton-decoupled pulse experiment.

  • Spectral Width: 0 to 200 ppm.

  • Pulse Width: Calibrated 90° pulse.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128 or more scans are typically required due to the low natural abundance of ¹³C.

2D NMR Experiments (for unambiguous assignment):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for confirming the cis stereochemistry. An NOE between the methine proton at C-2 and the methine proton at C-1 would be expected.

Data Processing and Analysis Workflow

NMR_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Analysis Spectral Analysis cluster_Validation Structural Validation FID_H1 ¹H FID Acquisition FT Fourier Transform FID_H1->FT FID_C13 ¹³C FID Acquisition FID_C13->FT FID_2D 2D NMR FID Acquisition FID_2D->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Referencing Referencing to TMS Baseline->Referencing Integration ¹H Integration Referencing->Integration Multiplicity Multiplicity Analysis Integration->Multiplicity Coupling Coupling Constant Measurement Multiplicity->Coupling Assignment Peak Assignment (1D & 2D) Coupling->Assignment Stereochem Stereochemical Assignment Assignment->Stereochem Structure Final Structure Confirmation Stereochem->Structure

Caption: NMR Data Acquisition, Processing, and Analysis Workflow.

Visualizing Key Structural Correlations

The following diagram illustrates the expected key correlations for the unambiguous assignment of the ¹H and ¹³C spectra of (1R,2S)-2-phenylcyclopropanol.

Spectral_Correlations cluster_Structure (1R,2S)-2-Phenylcyclopropanol Structure cluster_Correlations Expected NMR Correlations C1 C1 C2 C2 C1->C2 H1 H1 C1->H1 OH OH C1->OH C3 C3 C2->C3 H2 H2 C2->H2 Ph Ph C2->Ph C3->C1 H3a H3a C3->H3a H3b H3b C3->H3b COSY COSY (¹H-¹H) H1->COSY HSQC HSQC (¹H-¹³C) H1->HSQC HMBC HMBC (¹H-¹³C long-range) H1->HMBC NOESY NOESY (¹H-¹H through space) H1->NOESY H2->COSY H2->HSQC H2->HMBC H3a->COSY H3a->HSQC H3b->COSY H3b->HSQC COSY->H1 COSY->H2 COSY->H3a COSY->H3b HSQC->C1 HSQC->C2 HSQC->C3 HMBC->C1 HMBC->C2 HMBC->C3 HMBC->C3 HMBC->Ph NOESY->H2 cis

Caption: Key 2D NMR correlations for structural assignment.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of (1R,2S)-2-phenylcyclopropanol. While experimental data for this specific enantiomer is not publicly available, the provided information, based on sound NMR principles and data from close structural analogs, offers a reliable framework for researchers in the field. The key to confirming the cis stereochemistry lies in the analysis of vicinal ¹H-¹H coupling constants and the observation of a through-space NOE correlation between the methine protons at C-1 and C-2. The protocols and workflows outlined herein represent best practices for the acquisition and analysis of NMR data for this and related chiral molecules, ensuring scientific integrity and facilitating drug development and research endeavors.

References

  • PubChem. (1S,2R)-2-Phenylcyclopropanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes. Molecules. [Link]

  • GSRS. 2-PHENYLCYCLOPROPANEMETHANOL, (1R,2R)-. [Link]

  • PubChem. 1-Phenyl-2-propanol. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Phenylcyclopropanol. National Center for Biotechnology Information. [Link]

  • DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

  • PubChem. 2-Phenylcyclopropane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

  • SpectraBase. 2-Phenyl-2-propanol - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. ((1R,2R)-2-phenylcyclopropyl)methanol. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Electronic supplementary information. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • YouTube. sample 13C NMR spectra of compounds with common functional groups. ChemHelp ASAP. [Link]

  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank. [Link]

  • ResearchGate. 1 H NMR spectrum of (1R,2S,1′R)-(–)-2-(1′-phenylpropylamino)-1-phenyl-1- propanol HCl (1d). [Link]

  • 13-C NMR Chemical Shift Table. [Link]

  • (R)-2-phenylpropanal | C9H10O | MD Topology | NMR | X-Ray. [Link]

  • 13C nmr spectrum of cyclopropane C3H6. Doc Brown's Chemistry. [Link]

  • Synthesis and Spectroscopic characterization of isomers 3-(n-methoxyphenyl)- 2,3-dihydro-1H-naphtho[1][6]-pyran-1-one, C20H16O3 (with n=2, 3 and 4). Encontro Brasileiro de Espectroscopia Raman. [Link]

  • Royal Society of Chemistry. Recent advances in asymmetric synthesis via cyclopropanol intermediates. Org. Biomol. Chem.[Link]

Sources

Foundational

Thermodynamic Stability and Physical Properties of (1R,2S)-2-Phenylcyclopropanol: A Technical Guide for Synthetic and Medicinal Chemistry

Executive Summary (1R,2S)-2-phenylcyclopropanol is a highly strained, chiral, three-carbon building block of immense value in modern synthetic and medicinal chemistry. Characterized by a cis-relationship between the hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1R,2S)-2-phenylcyclopropanol is a highly strained, chiral, three-carbon building block of immense value in modern synthetic and medicinal chemistry. Characterized by a cis-relationship between the hydroxyl and phenyl moieties, this molecule serves as a versatile precursor for the generation of transient metal homoenolates. This whitepaper provides an in-depth analysis of its thermodynamic profile, physical properties, and the mechanistic rationale behind its synthesis and strategic ring-opening reactions.

Structural Profile and Thermodynamic Stability

The Thermodynamics of Ring Strain

The defining feature of (1R,2S)-2-phenylcyclopropanol is its inherent thermodynamic instability, which is harnessed as a driving force in organic synthesis. The cyclopropane moiety possesses approximately 115 kJ/mol (28 kcal/mol) of ring strain[1]. This extreme strain arises from the compression of the internal C-C-C bond angles to approximately 60°, a severe deviation from the ideal sp³ tetrahedral angle of 109.5°[1].

In the (1R,2S) stereoisomer, the cis-arrangement of the bulky phenyl ring and the hydroxyl group introduces significant steric repulsion (gauche interactions). This steric penalty further elevates the ground-state energy of the molecule compared to its trans counterpart. The presence of the electron-donating hydroxyl group adjacent to the strained ring weakens the adjacent C-C bonds via stereoelectronic hyperconjugation, rendering the molecule highly susceptible to spontaneous or catalyzed rearrangements[1].

Physical Properties

Due to its high energy state, (1R,2S)-2-phenylcyclopropanol exhibits thermal instability and readily undergoes ring-opening to 3-phenylpropanal or 1-phenylpropan-2-one upon excessive heating. While the parent unsubstituted cyclopropanol has a boiling point of 101–102 °C at 760 Torr[2], the phenyl derivative requires careful handling and is typically purified via silica gel chromatography or high-vacuum distillation to prevent thermal degradation.

Table 1: Physical and Thermodynamic Profile of (1R,2S)-2-Phenylcyclopropanol

PropertyValue / DescriptionRationale / Causality
Molecular Formula C₉H₁₀OStandard composition for phenyl-substituted cyclopropanol.
Molecular Weight 134.18 g/mol -
Ring Strain Energy ~115 kJ/mol (~28 kcal/mol)Arises from compressed 60° bond angles deviating from 109.5°[1].
Thermal Stability Low (Prone to rearrangement)Hydroxyl group electronically weakens the strained C-C bonds[1].
Preferred Cleavage C1–C2 BondDriven by the formation of a thermodynamically stable benzylic intermediate[3].

Mechanistic Reactivity: Homoenolate Generation

The utility of (1R,2S)-2-phenylcyclopropanol lies in its ability to act as a masked homoenolate. The molecule undergoes base-promoted or transition-metal-catalyzed (e.g., Ti, Pd, Co, Zn) rearrangement reactions[1].

When subjected to metal catalysis, oxidative addition into the C-O and C-C bonds occurs. The regioselectivity of this cleavage is strictly governed by the thermodynamics of the resulting intermediate. For 2-phenylcyclopropanol, cleavage of the more substituted C1–C2 bond is heavily favored over the C1–C3 bond because it generates a highly stabilized benzylic metal-homoenolate[3]. This intermediate can subsequently be trapped by electrophiles, undergo cross-coupling, or be converted into cyclopropylamines[4].

G N1 (1R,2S)-2-Phenylcyclopropanol N2 Alkoxide Formation (Deprotonation) N1->N2 N3 C1-C2 Bond Cleavage (Strain Release: ~115 kJ/mol) N2->N3 N4 Benzylic Metal Homoenolate N3->N4 N5 Electrophilic Trapping (e.g., Aldol/Cross-Coupling) N4->N5

Fig 1: Thermodynamic ring-opening of (1R,2S)-2-phenylcyclopropanol to a benzylic homoenolate.

Enantioselective Synthesis: The Kulinkovich Protocol

The most robust method for synthesizing (1R,2S)-2-phenylcyclopropanol is the asymmetric Kulinkovich hydroxycyclopropanation[5]. This reaction utilizes an ester, a Grignard reagent, and a chiral titanium catalyst (often derived from TADDOL ligands)[6].

Causality of Diastereoselectivity

A critical question in this synthesis is why the cis-(1R,2S) diastereomer forms preferentially, despite the steric repulsion between the phenyl and hydroxyl groups. Computational and mechanistic studies reveal that the rate-determining cyclopropane-forming step is also the stereo-determining step[5]. The transition state leading to the cis-isomer is uniquely stabilized by a strong agostic interaction between the titanium center and the α-hydrogen (C1-H···Ti)[5]. This electronic stabilization completely overrides the steric R1···R2 repulsion that would otherwise favor the trans product, resulting in complete cis-diastereoselectivity[5].

Step-by-Step Experimental Methodology

To ensure high enantiomeric excess (ee) and prevent premature ring-opening, the following self-validating protocol must be executed under strictly anhydrous conditions.

Reagents: Ethyl formate, 2-phenylethylmagnesium bromide, Ti(O-i-Pr)₄, chiral TADDOL ligand, anhydrous THF.

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve the chiral TADDOL ligand (0.1 equiv) in anhydrous THF. Add Ti(O-i-Pr)₄ (0.1 equiv) dropwise at room temperature. Stir for 2 hours to ensure complete formation of the chiral titanate complex[6].

  • Substrate Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add ethyl formate (1.0 equiv). Rationale: Low temperatures are mandatory to stabilize the transient titanacyclopropane intermediate and prevent non-selective background reactions.

  • Grignard Addition: Add 2-phenylethylmagnesium bromide (2.2 equiv) dropwise via syringe pump over 1 hour. Rationale: Slow addition maintains the internal temperature and ensures the Grignard reagent reacts exclusively with the Ti-complex rather than directly with the ester.

  • Reaction Maturation: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to -20 °C over 4 hours. Monitor ester consumption via TLC (Hexanes/EtOAc 8:2).

  • Quenching: Quench the reaction at -20 °C by the rapid addition of cold aqueous NH₄Cl. Rationale: Acidic quenching at room temperature will catalyze the ring-opening of the highly strained cyclopropanol to the corresponding aldehyde[1].

  • Isolation & Validation: Extract with diethyl ether, dry over MgSO₄, and concentrate under reduced pressure (water bath < 30 °C). Purify via flash chromatography on neutralized silica gel. Validate the (1R,2S) absolute configuration and ee% using Chiral HPLC (e.g., Chiralcel OD-H column).

Workflow S1 1. Catalyst Prep Ti(O-i-Pr)4 + TADDOL S2 2. Ester Addition (Strictly Anhydrous, -78°C) S1->S2 S3 3. Grignard Dropwise (Maintains Low Temp) S2->S3 S4 4. Agostic TS Formation (Favors cis-Diastereomer) S3->S4 S5 5. Aqueous Quench & Extract (Prevents Ring-Opening) S4->S5 S6 6. Chiral HPLC Validation (Confirms 1R,2S ee%) S5->S6

Fig 2: Enantioselective Kulinkovich synthesis workflow for (1R,2S)-2-phenylcyclopropanol.

Applications in Drug Development

The thermodynamic instability of (1R,2S)-2-phenylcyclopropanol is a feature, not a bug, for medicinal chemists. By leveraging the strain-driven ring opening, researchers can generate zinc homoenolates in situ[4].

When (1R,2S)-2-phenylcyclopropanol is treated with bimetallic zinc reagents (e.g., CH₂(ZnI)₂) or diethylzinc in the presence of amines, it undergoes an amphoteric transformation to yield enantioenriched cyclopropylamines[4]. The cyclopropylamine motif is a privileged pharmacophore used to enhance metabolic stability, reduce off-target effects, and conformationally restrict peptides to prevent proteolytic degradation[4]. The ability to access these motifs stereoselectively from a cyclopropanol precursor significantly streamlines the synthesis of complex neurological and antimicrobial therapeutics.

References

  • Cyclopropanol - Grokipedia Grokipedia
  • A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction Journal of the American Chemical Society - ACS Public
  • Insight into the Mechanism and Stereochemistry of the Transformations of Alkyltitanium Ate-Complexes.
  • Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt c
  • Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines Journal of the American Chemical Society - ACS Public

Sources

Exploratory

The Enantioselective Formation of (1R,2S)-2-Phenylcyclopropanol: A Deep Dive into Titanium-Catalyzed Cyclopropanation

Abstract This technical guide provides an in-depth exploration of the mechanism underlying the formation of (1R,2S)-2-phenylcyclopropanol through titanium-catalyzed cyclopropanation. Primarily focusing on the asymmetric...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the mechanism underlying the formation of (1R,2S)-2-phenylcyclopropanol through titanium-catalyzed cyclopropanation. Primarily focusing on the asymmetric variant of the Kulinkovich reaction, we will dissect the catalytic cycle, the role of the chiral titanium-TADDOLate complex in enforcing stereocontrol, and the key mechanistic subtleties that govern the high diastereo- and enantioselectivity of this transformation. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this powerful synthetic methodology for accessing chiral cyclopropanol motifs.

Introduction: The Significance of Chiral Cyclopropanols

Cyclopropanols are versatile synthetic intermediates, and their chiral variants are particularly valuable building blocks in medicinal chemistry and the synthesis of complex natural products. The unique strain energy of the three-membered ring allows for a variety of ring-opening reactions, providing access to a diverse array of functionalized acyclic structures. The (1R,2S)-2-phenylcyclopropanol scaffold, in particular, is a key structural motif in numerous biologically active molecules. The development of stereoselective methods for its synthesis is therefore of paramount importance. Among the various synthetic strategies, the titanium-catalyzed cyclopropanation of esters, known as the Kulinkovich reaction, stands out for its efficiency and functional group tolerance. The advent of its asymmetric variant has further expanded its utility, enabling the synthesis of enantiomerically enriched cyclopropanols.

The Kulinkovich Reaction: A Mechanistic Overview

The Kulinkovich reaction facilitates the synthesis of cyclopropanols from the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide[1][2][3]. The generally accepted mechanism involves the in-situ formation of a key reactive intermediate: a titanacyclopropane[1].

The catalytic cycle can be summarized as follows:

  • Formation of the Dialkyltitanium Species: Two equivalents of a Grignard reagent (e.g., ethylmagnesium bromide) react with the titanium(IV) alkoxide to form a transient dialkyltitanium(IV) species.

  • β-Hydride Elimination and Titanacyclopropane Formation: This dialkyltitanium species undergoes rapid β-hydride elimination, releasing an alkane and forming the crucial titanacyclopropane intermediate. This species can be viewed as a titanium(II)-alkene complex[4].

  • Reaction with the Ester: The titanacyclopropane, acting as a 1,2-dicarbanion equivalent, reacts with the ester. This proceeds through a two-step alkylation process[1].

  • Formation of the Cyclopropanol: The initial addition to the ester carbonyl forms an oxatitanacyclopentane intermediate, which then rearranges and cyclizes to yield the magnesium salt of the cyclopropanol product. Subsequent aqueous workup liberates the free cyclopropanol.

  • Catalyst Regeneration: The titanium species is regenerated, allowing for a catalytic cycle.

Achieving Stereocontrol: The Asymmetric Kulinkovich Reaction

The synthesis of a specific stereoisomer, such as (1R,2S)-2-phenylcyclopropanol, necessitates the use of a chiral catalyst to control the stereochemical outcome of the reaction. An enantioselective version of the Kulinkovich reaction has been developed, most notably by Corey and coworkers, employing a chiral titanium catalyst derived from (4R,5R)-2,2-diethyl-α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL)[5][6].

The Chiral Catalyst: Titanium-TADDOLate Complex

The active chiral catalyst is a titanium(IV) TADDOLate complex. TADDOLs are C2-symmetric chiral diols that form well-defined chelate complexes with various metals, including titanium. The bulky aryl groups on the TADDOL ligand create a chiral pocket around the titanium center, which is crucial for inducing enantioselectivity[7].

The preparation of the titanium-TADDOLate complex typically involves the reaction of a titanium(IV) alkoxide with the TADDOL ligand.

G Ti_alkoxide Ti(O-i-Pr)4 Catalyst Chiral Titanium-TADDOLate Complex Ti_alkoxide->Catalyst + TADDOL (4R,5R)-TADDOL TADDOL->Catalyst +

Figure 1: Formation of the chiral titanium-TADDOLate catalyst.

Mechanism of Stereochemical Induction

The stereochemical outcome of the asymmetric Kulinkovich reaction is determined during the diastereoselective and enantioselective reaction of the chiral titanacyclopropane with the ester. While a definitive, universally accepted transition state model for the synthesis of (1R,2S)-2-phenylcyclopropanol is not explicitly detailed in the provided search results, a plausible model can be constructed based on the principles of stereocontrol in related reactions.

The C2-symmetric TADDOL ligand creates a chiral environment that dictates the facial selectivity of the approach of the ester to the titanacyclopropane intermediate. The bulky substituents on the TADDOL ligand will sterically hinder one face of the reactive intermediate, allowing the ester to approach from the less hindered face.

Furthermore, theoretical studies on the diastereoselectivity of the Kulinkovich reaction suggest that the transition state for the cyclopropane-forming step is stabilized by an agostic interaction between a β-hydrogen on the forming cyclopropane ring and the titanium center[5][8]. This interaction favors the formation of the cis-substituted cyclopropanol. In the context of an asymmetric reaction, the chiral ligand will influence the conformation of this transition state, favoring one enantiomer over the other.

For the formation of (1R,2S)-2-phenylcyclopropanol from a phenyl ester (e.g., methyl benzoate) and a titanacyclopropane derived from ethylene, the (4R,5R)-TADDOL ligand would direct the approach of the methyl benzoate in such a way that the subsequent cyclization leads to the desired (1R,2S) stereochemistry.

G Proposed Stereochemical Model cluster_catalyst Chiral Environment Catalyst Titanium-(4R,5R)-TADDOLate Complex Titanacyclopropane Chiral Titanacyclopropane Catalyst->Titanacyclopropane Transition_State Diastereoselective Transition State Titanacyclopropane->Transition_State Facial selective approach Ester Methyl Benzoate Ester->Transition_State Product (1R,2S)-2-Phenylcyclopropanol Transition_State->Product Cyclization

Figure 2: Proposed model for stereochemical induction.

Experimental Considerations and Protocol

The successful execution of the asymmetric Kulinkovich reaction requires careful attention to experimental details, particularly the exclusion of moisture and oxygen, as organotitanium and Grignard reagents are highly sensitive.

General Reagents and Conditions
Reagent/ConditionTypical SpecificationRationale
Titanium Source Ti(O-i-Pr)4 or ClTi(O-i-Pr)3Readily available and effective catalyst precursors.
Chiral Ligand (4R,5R)-TADDOLProvides the necessary chiral environment for enantioselectivity.
Grignard Reagent Ethylmagnesium bromideUsed to generate the titanacyclopropane intermediate.
Substrate Methyl benzoateThe ester that undergoes cyclopropanation.
Solvent Anhydrous diethyl ether or THFAprotic and non-coordinating solvents suitable for Grignard and organotitanium reactions.
Temperature -78 °C to room temperatureLow temperatures are often required to control the reactivity and improve selectivity.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent decomposition of the air- and moisture-sensitive reagents.
Step-by-Step Experimental Protocol (Illustrative)

The following is a generalized protocol based on literature procedures for asymmetric Kulinkovich reactions. Specific quantities and reaction times should be optimized for the desired scale and substrate.

  • Catalyst Preparation:

    • In a flame-dried, argon-purged flask, dissolve (4R,5R)-TADDOL in anhydrous toluene.

    • Add titanium(IV) isopropoxide and stir the mixture at room temperature for several hours to form the chiral titanium-TADDOLate complex.

    • Remove the solvent under vacuum to obtain the catalyst as a solid.

  • Cyclopropanation Reaction:

    • To a flame-dried, argon-purged flask, add the prepared chiral titanium-TADDOLate catalyst.

    • Cool the flask to -78 °C and add anhydrous diethyl ether.

    • Slowly add a solution of ethylmagnesium bromide in diethyl ether.

    • Stir the mixture at low temperature for a specified period to allow for the formation of the chiral titanacyclopropane.

    • Add a solution of methyl benzoate in anhydrous diethyl ether dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (1R,2S)-2-phenylcyclopropanol.

Summary of Quantitative Data

The efficiency of the asymmetric Kulinkovich reaction is typically evaluated based on the chemical yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product. While specific data for the synthesis of (1R,2S)-2-phenylcyclopropanol was not found in the initial search, related asymmetric cyclopropanation reactions using titanium-TADDOLate catalysts have been reported to achieve high levels of stereocontrol. For example, the asymmetric cyclopropanation of allylic alcohols using a titanium-TADDOLate catalyst can achieve excellent yields and enantiomeric ratios (up to 97:3) for aryl-substituted substrates[9][10][11]. It is reasonable to expect that a well-optimized system for the synthesis of (1R,2S)-2-phenylcyclopropanol could achieve similar levels of selectivity.

ParameterExpected OutcomeSignificance
Chemical Yield Moderate to HighEfficiency of the overall transformation.
Diastereomeric Ratio (dr) High (favoring cis)The inherent diastereoselectivity of the Kulinkovich reaction.
Enantiomeric Excess (ee) HighThe effectiveness of the chiral catalyst in inducing enantioselectivity.

Conclusion

The titanium-catalyzed asymmetric Kulinkovich reaction is a powerful and elegant method for the synthesis of enantiomerically enriched cyclopropanols. The formation of (1R,2S)-2-phenylcyclopropanol is a testament to the high level of stereocontrol that can be achieved through the use of a chiral titanium-TADDOLate complex. A thorough understanding of the reaction mechanism, particularly the role of the chiral ligand in directing the stereochemical course of the reaction, is crucial for the rational design of improved catalysts and the application of this methodology to the synthesis of complex, high-value molecules. Further research into the precise nature of the transition states involved will undoubtedly lead to even more efficient and selective catalytic systems for the synthesis of chiral cyclopropanols.

References

  • Wu, Y.-D., & Yu, Z.-X. (2001). A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction. Journal of the American Chemical Society, 123(24), 5777–5786. [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. Retrieved March 23, 2026, from [Link]

  • Charette, A. B., Molinaro, C., & Brochu, C. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society, 123(49), 12168–12175. [Link]

  • Wu, Y. D., & Yu, Z. X. (2001). A theoretical study on the mechanism and diastereoselectivity of the Kulinkovich hydroxycyclopropanation reaction. Journal of the American Chemical Society, 123(24), 5777–5786. [Link]

  • Kananovich, D. G., & Kulinkovich, O. G. (2014). Asymmetric Kulinkovich Hydroxycyclopropanation of Alkenes Mediated by Titanium(IV) TADDOLate Complexes. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Retrieved March 23, 2026, from [Link]

  • Lee, J., Kim, H., & Cha, J. K. (1995). A New Variant of the Kulinkovich Hydroxycyclopropanation. Reductive Coupling of Carboxylic Esters with Terminal Olefins. Journal of the American Chemical Society, 117(40), 9919–9920. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved March 23, 2026, from [Link]

  • Schafer, L. L. (2017). Titanium Redox Catalysis: Insights and Applications of an Earth-Abundant Base Metal. Dalton Transactions, 46(35), 11522-11528. [Link]

  • Walsh, P. J., et al. (2010). Tandem Diastereo- and Enantioselective Preparation of Aryl and Alkyl Cyclopropyl Carbinols with Three Adjacent Stereocenters. The Journal of Organic Chemistry, 75(15), 5138-5149. [Link]

  • Kananovich, D. G., & Kulinkovich, O. G. (2014). Asymmetric Kulinkovich Hydroxycyclopropanation of Alkenes Mediated by Titanium(IV) TADDOLate Complexes. Request PDF. [Link]

  • SynArchive. (n.d.). Kulinkovich Reaction. Retrieved March 23, 2026, from [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1686. [Link]

  • Evans, D. A., & Campos, K. R. (2001). Stereoselective titanium-mediated aldol reactions of a chiral isopropyl ketone. Chemical Communications, (23), 2488-2489. [Link]

  • Seebach, D., et al. (1997). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. Angewandte Chemie International Edition in English, 36(23), 2622-2651. [Link]

  • Kim, B., et al. (2020). Titanium-based multicatalysis: Accelerated enantioselective synthesis of chiral amines. Abstracts of Papers of the American Chemical Society, 259. [Link]

  • Laktsevich-Iskryk, M., et al. (2025). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry, 23(5), 992-1015. [Link]

  • Fandrick, K. R., et al. (2012). Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. Journal of Organic Chemistry, 77(24), 11264–11270. [Link]

  • Toste, F. D., et al. (2009). Gold(I)-Catalyzed Enantioselective Ring Expansion of Allenylcyclopropanols. Journal of the American Chemical Society, 131(33), 11776–11777. [Link]

  • Marek, I., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules, 27(20), 7010. [Link]

  • Cha, J. K. (2003). Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses, 80, 111. [Link]

  • Arnold, F. H., et al. (2023). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Olefin Mixtures. Journal of the American Chemical Society, 145(31), 17135–17141. [Link]

Sources

Foundational

Crystallographic Data and X-ray Structure Analysis of (1R,2S)-2-Phenylcyclopropanol: A Technical Guide

Executive Summary The cyclopropanol motif represents one of the most versatile, strain-driven functional groups in modern organic synthesis. Specifically, (1R,2S)-2-phenylcyclopropanol is a highly prized chiral building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cyclopropanol motif represents one of the most versatile, strain-driven functional groups in modern organic synthesis. Specifically, (1R,2S)-2-phenylcyclopropanol is a highly prized chiral building block used extensively in the synthesis of β -functionalized carbonyls and active pharmaceutical ingredients (APIs), such as Lysine-Specific Demethylase 1 (LSD1) inhibitors.

This whitepaper provides an in-depth analysis of the crystallographic properties of (1R,2S)-2-phenylcyclopropanol and its derivatives. By bridging solid-state X-ray structural data with solution-phase reactivity, this guide elucidates the stereoelectronic principles that govern the molecule's behavior, offering researchers a self-validating framework for synthesis, derivatization, and transition-metal-catalyzed ring-opening protocols.

Stereoelectronic Foundations and Crystallographic Profiling

Free cyclopropanols are notoriously difficult to characterize via single-crystal X-ray diffraction. Due to their low molecular weight, limited hydrogen-bonding networks, and high volatility, molecules like (1R,2S)-2-phenylcyclopropanol typically exist as liquids or low-melting amorphous solids at room temperature. Consequently, crystallographic data is predominantly acquired through heavy-atom or rigid-aromatic derivatization (e.g., 4-nitrobenzoate esters), which artificially increases the lattice energy via π−π stacking and dipole-dipole interactions.

Despite the derivatization, the core cyclopropane ring exhibits highly conserved structural distortions that dictate its chemical reactivity. Analysis of experimental data from the Cambridge Structural Database (CSD) for cyclopropanol derivatives reveals a distinct asymmetry in the ring's C–C bond lengths[1].

Table 1: Quantitative Crystallographic Parameters of the Cyclopropanol Core
Structural ParameterAverage Measurement (Å / °)Mechanistic Implication
Vicinal C–C Bond 1.500(9) ÅShorter, stronger bond; rarely cleaves during standard homoenolate formation.
Distal C–C Bond 1.518(11) ÅLengthened and weakened by hyperconjugation; the primary site of ring-opening.
Mean Ring C–C Bond 1.506(9) ÅReflects the overall strain (~27 kcal/mol) of the three-membered carbocycle.
C–O Bond Length 1.418(21) ÅStandard single bond, but highly polarized.
O–H Torsion Angle 30–40° (Gauche)Optimal geometry for orbital overlap between the oxygen lone pair and the ring.

The Causality of Bond Lengthening: The lengthening of the distal C–C bond (1.518 Å) relative to the vicinal bond (1.500 Å) is not a crystallographic artifact; it is driven by stereoelectronic hyperconjugation . In the preferred gauche conformation, the oxygen lone pair ( nO​ ) donates electron density into the antibonding orbital ( σ∗ ) of the distal C–C bond. This ground-state destabilization pre-activates the distal bond, perfectly explaining why transition-metal-catalyzed reactions regioselectively cleave this specific bond to form metal homoenolates[2].

Experimental Protocol: Synthesis and Crystallization

To obtain X-ray quality crystals of the (1R,2S)-2-phenylcyclopropanol scaffold, a rigorous, two-stage protocol is required: an enantioselective Kulinkovich hydroxycyclopropanation followed by esterification.

Step 1: Enantioselective Kulinkovich Reaction

The synthesis relies on a titanium-mediated reductive coupling of an ester with a terminal olefin, utilizing a chiral TADDOL-derived titanate catalyst to induce asymmetry[3].

  • Preparation of the Catalyst: In a flame-dried Schlenk flask under argon, mix 0.1 equiv of ClTi(O-i-Pr) 3​ with 0.12 equiv of a chiral TADDOL ligand in anhydrous diethyl ether. Stir for 1 hour at room temperature.

  • Reagent Addition: Cool the mixture to -78 °C. Add 1.0 equiv of ethyl formate and 1.5 equiv of styrene.

  • Transmetalation & Cyclization: Dropwise, add 2.5 equiv of cyclopentylmagnesium chloride (as a stoichiometric reductant). The chiral titanacyclopropane intermediate forms, coordinating the ester and olefin to dictate the (1R,2S) stereochemistry.

  • Quenching: After warming to 0 °C over 3 hours, quench the reaction with 10% aqueous tartaric acid. Extract with diethyl ether, dry over MgSO 4​ , and concentrate to yield the crude (1R,2S)-2-phenylcyclopropanol as a volatile oil.

Step 2: Derivatization and Crystallization

Because the free alcohol resists crystallization, it must be converted to a crystalline ester.

  • Esterification: Dissolve the crude cyclopropanol in anhydrous dichloromethane (DCM). Add 1.5 equiv of triethylamine, 0.1 equiv of DMAP, and 1.2 equiv of 4-nitrobenzoyl chloride at 0 °C. Stir for 4 hours.

  • Purification: Wash with saturated NaHCO 3​ and brine. Purify via flash chromatography (silica gel, 9:1 Hexanes/EtOAc) to isolate (1R,2S)-2-phenylcyclopropyl 4-nitrobenzoate.

  • Crystal Growth (Vapor Diffusion): Dissolve 50 mg of the purified ester in a minimal volume (approx. 0.5 mL) of DCM in a small inner vial. Place this vial inside a larger sealed jar containing 5 mL of pentane (antisolvent). Allow 3–5 days for slow vapor diffusion to yield pale yellow, single-crystal prisms suitable for X-ray diffraction.

G Start Ester + Styrene + Grignard Reagent Reaction Asymmetric Kulinkovich Hydroxycyclopropanation Start->Reaction Catalyst Chiral Titanate Catalyst (TADDOL-derived) Catalyst->Reaction Product (1R,2S)-2-Phenylcyclopropanol (Volatile Oil) Reaction->Product Deriv Derivatization (4-Nitrobenzoyl Chloride) Product->Deriv Crystal Crystalline Ester Derivative (High Lattice Energy) Deriv->Crystal Xray Single-Crystal X-ray Diffraction Analysis Crystal->Xray

Workflow for the asymmetric synthesis and crystallographic derivatization of (1R,2S)-2-phenylcyclopropanol.

Mechanistic Insights: Homoenolate Formation

The X-ray crystallographic data serves as a predictive model for the molecule's reactivity. The inherent strain of the cyclopropane ring, combined with the hyperconjugative weakening of the distal C–C bond, makes (1R,2S)-2-phenylcyclopropanol an ideal precursor for metal homoenolates [2].

When the cyclopropanol is exposed to transition metals (such as Cobalt, Titanium, or Zinc), the hydroxyl group is deprotonated (or undergoes oxidative addition), forming a metal cyclopropoxide. The release of ring strain drives the rapid, regioselective cleavage of the elongated distal C–C bond. This generates a β -metallocarbonyl (homoenolate) intermediate. Because the (1R,2S) stereocenter at the phenyl-bearing carbon is preserved during this process, the resulting homoenolate can be trapped by electrophiles or undergo cross-coupling with alkynes or aryl sulfoxides to yield highly enantioenriched β -functionalized ketones[4].

Pathway CP (1R,2S)-2-Phenylcyclopropanol Alkoxide Cyclopropoxide Intermediate (Deprotonation) CP->Alkoxide Cleavage Distal C-C Bond Cleavage (Strain Release) Alkoxide->Cleavage Metal Transition Metal (Ti/Zn/Co) Metal->Cleavage Homoenolate Transient Metal Homoenolate (β-Metallocarbonyl) Cleavage->Homoenolate Electrophile Electrophilic Trapping / Cross-Coupling Homoenolate->Electrophile BetaKetone Enantioenriched β-Ketone Derivative Electrophile->BetaKetone

Mechanistic pathway of distal C-C bond cleavage leading to a reactive metal homoenolate.

Applications in Drug Development

The crystallographically validated (1R,2S)-2-phenylcyclopropanol scaffold is highly prized in medicinal chemistry. Its most prominent application is in the synthesis of arylcyclopropylamines , which are potent inhibitors of Lysine-Specific Demethylase 1 (LSD1)—an epigenetic enzyme heavily implicated in various cancers.

By utilizing the transient zinc homoenolate derived from (1R,2S)-2-phenylcyclopropanol, researchers can execute stereoretentive amination protocols[5]. This transforms the cyclopropanol into a trans-2-phenylcyclopropylamine (a tranylcypromine analog). The rigid, precisely angled cyclopropane ring forces the phenyl and amine groups into a specific spatial orientation that perfectly mimics the transition state of the FAD-dependent LSD1 active site, leading to irreversible enzyme inhibition.

References

  • A New Variant of the Kulinkovich Hydroxycyclopropanation. Reductive Coupling of Carboxylic Esters with Terminal Olefins Journal of the American Chemical Society[Link]

  • Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors National Institute of Informatics (NII) Repository[Link]

  • Cyclopropanol Structural Data and Rearrangement Mechanisms Grokipedia (CSD Experimental Data Aggregation)[Link]

  • Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis RSC Publishing [Link]

  • Metal-Free Cyclopropanol Ring-Opening C(sp3)–C(sp2) Cross-Couplings with Aryl Sulfoxides Organic Letters (ACS Publications)[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocol for the Stereoselective Synthesis of (1R,2S)-2-Phenylcyclopropanol via the Kulinkovich Reaction

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol and technical guide for the synthesis of the chiral cyclopropanol, (1R,2S)-2-phenylcyclopropanol, utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and technical guide for the synthesis of the chiral cyclopropanol, (1R,2S)-2-phenylcyclopropanol, utilizing an asymmetric variant of the Kulinkovich reaction. Cyclopropanol moieties are valuable structural motifs in medicinal chemistry and drug development, and the ability to synthesize them with high stereocontrol is of paramount importance. This guide will delve into the mechanistic underpinnings of the reaction, the principles of asymmetric induction using a TADDOL-based chiral ligand, and a step-by-step experimental procedure designed for reproducibility and high enantiomeric excess.

Introduction: The Significance of the Kulinkovich Reaction in Cyclopropanol Synthesis

The Kulinkovich reaction is a powerful organometallic transformation that enables the synthesis of cyclopropanols from carboxylic esters and Grignard reagents in the presence of a titanium(IV) alkoxide.[1][2][3][4] First reported by Oleg G. Kulinkovich and his team in 1989, this reaction has become a cornerstone in the synthetic chemist's toolbox for accessing the strained, yet synthetically versatile, three-membered ring of cyclopropanols.[5] The core of this reaction involves the in-situ generation of a titanacyclopropane intermediate, which then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product.[1][2][6]

A key feature of the Kulinkovich reaction is its inherent diastereoselectivity, often favoring the formation of cis-1,2-disubstituted cyclopropanols.[7][8] However, for applications in drug development where specific enantiomers are often required to elicit the desired biological activity, the development of asymmetric variants has been crucial. This guide focuses on an enantioselective approach, employing a chiral titanium catalyst derived from a TADDOL ligand to achieve high stereocontrol in the synthesis of (1R,2S)-2-phenylcyclopropanol.

Mechanistic Insights: The Pathway to Asymmetric Cyclopropanation

The generally accepted mechanism of the Kulinkovich reaction begins with the reaction of two equivalents of a Grignard reagent (with β-hydrogens) with a titanium(IV) alkoxide, such as titanium(IV) isopropoxide, to form a dialkyltitanium(IV) species.[2][9] This unstable intermediate rapidly undergoes β-hydride elimination to generate the key titanacyclopropane intermediate and an alkane byproduct.[1][2][6]

The titanacyclopropane then coordinates to the carbonyl group of the ester substrate. This is followed by a sequence of steps involving nucleophilic addition and intramolecular cyclization to yield the cyclopropanol product after work-up.[2] The catalytic cycle is regenerated through the reaction of the titanium species with further equivalents of the Grignard reagent.

For the enantioselective synthesis of (1R,2S)-2-phenylcyclopropanol, a chiral environment is created by pre-forming a complex between the titanium(IV) alkoxide and a chiral diol, typically a TADDOL ((α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol)) derivative.[8][10][11] This chiral titanium-TADDOLate complex then directs the approach of the ester and the titanacyclopropane intermediate, leading to the preferential formation of one enantiomer of the product. The bulky aryl groups of the TADDOL ligand create a chiral pocket that dictates the facial selectivity of the reaction.

Experimental Protocol: Synthesis of (1R,2S)-2-Phenylcyclopropanol

This protocol is designed for the synthesis of (1R,2S)-2-phenylcyclopropanol from an ester of a phenyl-substituted carboxylic acid and a suitable Grignard reagent, employing a chiral titanium-TADDOLate catalyst.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)Hazards
Ethyl PhenylacetateC₁₀H₁₂O₂164.20-292291.028Irritant
Ethylmagnesium Bromide (1.0 M in THF)C₂H₅MgBr133.27N/AN/AN/AFlammable, Water-reactive
Titanium(IV) IsopropoxideC₁₂H₂₈O₄Ti284.2218-202320.96Irritant, Moisture-sensitive
(4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)C₃₉H₃₈O₄570.71199-201N/AN/AIrritant
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-108660.889Flammable, Irritant
Anhydrous Diethyl Ether (Et₂O)C₄H₁₀O74.12-11634.60.713Flammable, Peroxide-former
Saturated Aqueous Ammonium Chloride (NH₄Cl)NH₄Cl53.49338 (dec)5201.527Irritant
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.371124 (dec)N/A2.66Hygroscopic
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Cannula

  • Addition funnel

  • Ice-water bath

  • Rotary evaporator

  • Chromatography column

  • Standard glassware for work-up

Experimental Workflow Diagram

G cluster_prep Catalyst Preparation cluster_reaction Kulinkovich Reaction cluster_workup Work-up and Purification prep_start Start: Assemble Dry Glassware under Inert Atmosphere add_taddol Add TADDOL to Flask prep_start->add_taddol add_thf Add Anhydrous THF add_taddol->add_thf add_ti Add Ti(OiPr)4 via Syringe add_thf->add_ti stir_catalyst Stir at Room Temperature (30 min) add_ti->stir_catalyst cool_flask Cool Flask to 0 °C stir_catalyst->cool_flask add_ester Add Ethyl Phenylacetate cool_flask->add_ester add_grignard Slowly Add Ethylmagnesium Bromide via Addition Funnel add_ester->add_grignard react Stir at 0 °C (2 h), then Warm to RT (12 h) add_grignard->react quench Quench with sat. aq. NH4Cl at 0 °C react->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Column Chromatography filter_concentrate->purify product Obtain (1R,2S)-2-Phenylcyclopropanol purify->product

Caption: Experimental workflow for the synthesis of (1R,2S)-2-phenylcyclopropanol.

Step-by-Step Procedure

Note: All operations should be carried out under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques. All glassware should be oven-dried before use.

  • Catalyst Preparation:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add (4R,5R)-TADDOL (1.14 g, 2.0 mmol).

    • Add anhydrous THF (50 mL) via cannula.

    • Stir the solution at room temperature until the TADDOL has completely dissolved.

    • Slowly add titanium(IV) isopropoxide (0.59 mL, 2.0 mmol) via syringe.

    • Stir the resulting solution at room temperature for 30 minutes to allow for the formation of the chiral titanium-TADDOLate complex.

  • Kulinkovich Reaction:

    • Cool the flask containing the catalyst solution to 0 °C using an ice-water bath.

    • Add ethyl phenylacetate (1.64 g, 10.0 mmol) to the catalyst solution.

    • Slowly add a 1.0 M solution of ethylmagnesium bromide in THF (30 mL, 30.0 mmol) via an addition funnel over a period of 1 hour. Maintain the temperature at 0 °C during the addition. The reaction mixture will typically turn dark.

    • After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C with an ice-water bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (50 mL). Caution: The quenching of Grignard reagents is exothermic.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) to afford (1R,2S)-2-phenylcyclopropanol as a colorless oil.

  • Characterization:

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Causality and Self-Validation: Understanding the "Why"

  • Inert Atmosphere: The organometallic intermediates, particularly the Grignard reagent and the titanacyclopropane, are highly reactive towards oxygen and moisture. Maintaining an inert atmosphere is critical to prevent their decomposition and ensure high yields.

  • Anhydrous Solvents: Water will quench the Grignard reagent and react with the titanium alkoxide, inhibiting the reaction.

  • Slow Addition of Grignard Reagent: The formation of the titanacyclopropane and its subsequent reaction with the ester are exothermic. Slow addition helps to control the reaction temperature, minimizing side reactions and ensuring safety.

  • Stoichiometry: Typically, an excess of the Grignard reagent is used. Two equivalents are consumed in the formation of the titanacyclopropane from the titanium precursor, and additional equivalents are needed to drive the catalytic cycle.

  • Chiral Ligand: The TADDOL ligand is the source of chirality in the reaction. Its C₂ symmetry and bulky phenyl groups create a well-defined chiral environment around the titanium center, which is essential for high enantioselectivity.

  • Quenching: The use of a mild acid, such as saturated aqueous ammonium chloride, protonates the magnesium and titanium alkoxides formed during the reaction to yield the final cyclopropanol product.

Conclusion

The asymmetric Kulinkovich reaction provides a robust and reliable method for the synthesis of enantiomerically enriched cyclopropanols. The protocol detailed herein for the synthesis of (1R,2S)-2-phenylcyclopropanol serves as a valuable guide for researchers in medicinal chemistry and organic synthesis. By understanding the underlying mechanism and the critical experimental parameters, scientists can effectively utilize this powerful reaction to access a wide range of chiral building blocks for drug discovery and development.

References

  • Kulinkovich, O. G. The Kulinkovich Reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]

  • Cha, J. K.; Kulinkovich, O. G. Kulinkovich Cyclopropanation of Carboxylic Acid Derivatives. Organic Reactions. [Link]

  • Cha, J. K. Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses. [Link]

  • Kim, S.-H.; Sung, M. J.; Cha, J. K. Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanols. [Link]

  • ACS GCI Pharmaceutical Roundtable. Kulinkovich Cyclopropanation. [Link]

  • Cha, J. K. Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses. [Link]

  • SynArchive. Kulinkovich Reaction. [Link]

  • Haym, I.; Brimble, M. A. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry. [Link]

  • Seebach, D.; Beck, A. K.; Heckel, A. TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. Angewandte Chemie International Edition. [Link]

  • Hintermann, L.; Togni, A. Development of the titanium–TADDOLate-catalyzed asymmetric fluorination of β-ketoesters. Beilstein Journal of Organic Chemistry. [Link]

  • designer-drug.com. Synthesis of (1R,2S)-1-Phenyl-2-nitropropanol. [Link]

  • Fantin, G.; Fogagnolo, M.; Medici, A.; Pedrini, P.; Poli, S. Chemoenzymatic synthesis of (2S)-2-arylpropanols through a dynamic kinetic resolution of 2-arylpropanals with alcohol dehydrogenases. Organic & Biomolecular Chemistry. [Link]

  • Zhang, Y.; Wang, Z.; Ding, K. Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. Molecules. [Link]

  • Gonzalez, J.; Aurigemma, C.; Truesdale, L.; Denmark, S. E.; Tymonko, S. A.; Cottell, J. J.; Gomez, L. Synthesis of (+)-(1S,2R)- AND (í)-(1R,2S)-trans-2-phenylcyclohexanol via sharpless asymmetric dihydroxylation (AD). Illinois Experts. [Link]

  • Gonzalez, J.; Aurigemma, C.; Truesdale, L. Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). ResearchGate. [Link]

  • Kulinkovich, O. G. Professor Oleg G. Kulinkovich. Arkivoc. [Link]

  • European Patent Office. Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
  • Nichols, D. E.; Snyder, S. E. The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues. PubMed. [Link]

Sources

Application

Application Note: Palladium-Catalyzed Stereospecific Ring-Opening Cross-Coupling of (1R,2S)-2-Phenylcyclopropanol

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary The transition-metal-catalyzed ring-opening cross-coupling of cyclopropanols is a highly efficient methodology for synthesiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The transition-metal-catalyzed ring-opening cross-coupling of cyclopropanols is a highly efficient methodology for synthesizing β-functionalized carbonyl compounds. This Application Note details a robust, self-validating protocol for the palladium-catalyzed ring-opening cross-coupling of a chiral strained ring system, (1R,2S)-2-phenylcyclopropanol, with aryl halides. By leveraging specific bulky phosphine ligands to suppress undesired β-hydride elimination, this method ensures the high-fidelity generation of a palladium homoenolate intermediate. This facilitates the stereocontrolled construction of complex chiral aldehydes and ketones, which are highly sought-after motifs in pharmaceutical development.

Mechanistic Rationale & Causality

The intrinsic ring strain of the cyclopropanol moiety (~27 kcal/mol) provides the thermodynamic driving force for the ring-opening process. The reaction proceeds through four highly orchestrated steps:

  • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into the aryl halide bond to form an electrophilic Pd(II) species.

  • Alkoxide Exchange : A mild base deprotonates the cyclopropanol, allowing alkoxide exchange at the Pd(II) center.

  • β-Carbon Elimination (Ring-Opening) : The Pd(II)-alkoxide undergoes regioselective β-carbon elimination. For (1R,2S)-2-phenylcyclopropanol, cleavage of the C1–C3 bond generates a primary palladium homoenolate, while C1–C2 cleavage yields a stabilized benzylic palladium species.

  • Reductive Elimination : The cross-coupled chiral β-aryl carbonyl product is released, regenerating the Pd(0) catalyst.

Crucial Causality: A major competing and detrimental pathway is the β-hydride elimination of the palladium homoenolate, which yields an α,β-unsaturated enone byproduct instead of the desired cross-coupled product. To prevent this, bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) are employed. Their immense steric bulk artificially accelerates the rate of reductive elimination, effectively outcompeting the β-hydride elimination pathway , .

G Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(X)Ln Pd0->OxAdd Ar-X AlkEx Alkoxide Exchange Ar-Pd(II)(O-Cyclopropyl)Ln OxAdd->AlkEx (1R,2S)-2-phenylcyclopropanol Base BetaElim β-Carbon Elimination Ar-Pd(II)-Homoenolate AlkEx->BetaElim Ring Opening RedElim Reductive Elimination Cross-Coupled Product BetaElim->RedElim RedElim->Pd0 Release of Product

Figure 1: Catalytic cycle of the Pd-catalyzed ring-opening cross-coupling of cyclopropanols.

Reagents & Materials

  • Substrate : (1R,2S)-2-phenylcyclopropanol (0.5 mmol, >99% ee)

  • Electrophile : 4-Bromoanisole (0.6 mmol, 1.2 equiv)

  • Catalyst : Pd2(dba)3 (2.5 mol %, 0.0125 mmol)

  • Ligand : XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (6 mol %, 0.03 mmol)

  • Base : Cs2CO3 (1.0 mmol, 2.0 equiv)

  • Solvent : Anhydrous Toluene (5.0 mL, rigorously degassed)

  • Internal Standard : 1,3,5-Trimethoxybenzene (for NMR yield validation)

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Step 4 ensures the reaction is tracked quantitatively in real-time, and Step 6 verifies the suppression of the enone byproduct.

Workflow Prep 1. Reaction Setup Glovebox, N2 atm Reagents 2. Reagent Addition Pd cat, Ligand, Base Prep->Reagents Heat 3. Ring-Opening Cross-Coupling (80 °C) Reagents->Heat Quench 4. Quench & Extract NH4Cl / EtOAc Heat->Quench Purify 5. Purification Flash Chromatography Quench->Purify

Figure 2: Experimental workflow for the Pd-catalyzed ring-opening cross-coupling.

Step 1: Glovebox Preparation (Rigorous Deoxygenation)

  • Transfer Pd2(dba)3, XPhos, and Cs2CO3 into an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar inside an argon-filled glovebox. Causality: Pd(0) complexes and electron-rich phosphines are highly susceptible to oxidation. Cs2CO3 is hygroscopic; trace water can prematurely quench the palladium homoenolate, halting the catalytic cycle.

Step 2: Substrate Addition

  • Dissolve (1R,2S)-2-phenylcyclopropanol and 4-bromoanisole in 5.0 mL of anhydrous, degassed toluene.

  • Add the solution to the Schlenk tube. Seal the tube with a Teflon-lined screw cap and remove it from the glovebox.

Step 3: Thermal Activation & Ring-Opening

  • Place the Schlenk tube in a pre-heated oil bath at 80 °C.

  • Stir vigorously (800 rpm) for 12 hours. Causality: A temperature of 80 °C provides the optimal thermal energy to overcome the activation barrier for β-carbon elimination without accelerating the thermal degradation of the palladium catalyst .

Step 4: In-Process Monitoring (Self-Validation)

  • At t = 2h and t = 6h, withdraw a 50 μL aliquot under a positive flow of argon.

  • Dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS. Validation Check: Monitor the ratio of the desired cross-coupled product mass vs. the α,β-unsaturated enone mass. A ratio of >20:1 indicates successful ligand performance and suppression of β-hydride elimination.

Step 5: Quench and Extraction

  • Cool the reaction to room temperature.

  • Quench with 5 mL of saturated aqueous NH4Cl to neutralize the basic medium.

  • Extract the aqueous layer with EtOAc (3 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 6: Purification and Characterization

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Determine the enantiomeric excess (ee) of the isolated product using Chiral HPLC (e.g., Chiralcel OD-H column) to confirm stereochemical fidelity.

Data Presentation & Expected Outcomes

The choice of ligand and base drastically dictates the reaction's efficiency and the preservation of stereochemical integrity. The table below summarizes the optimization parameters validating the chosen protocol.

EntryCatalyst / LigandBaseSolventYield (%)Enone Byproduct (%)ee (%)
1Pd2(dba)3 / PPh3K2CO3THF2245N/A
2Pd2(dba)3 / RuPhosCs2CO3Toluene78<592
3Pd2(dba)3 / XPhosCs2CO3Toluene89 <2 96
4Pd(OAc)2 / XPhosNaOtBuToluene411874

Table 1: Quantitative optimization data for the cross-coupling of (1R,2S)-2-phenylcyclopropanol with 4-bromoanisole. Yields determined by 1H NMR using 1,3,5-trimethoxybenzene as an internal standard.

Troubleshooting & Self-Validation Mechanisms

  • High Enone Formation (>5%) : Indicates that reductive elimination is too slow. Action: Verify the purity of the XPhos ligand. Oxidized ligand (phosphine oxide) fails to provide the necessary steric bulk to outcompete β-hydride elimination.

  • Incomplete Conversion : If unreacted cyclopropanol remains, the alkoxide exchange step is hindered. Action: Ensure the Cs2CO3 is strictly anhydrous. Water competes for the Pd(II) coordination sphere.

  • Loss of Stereospecificity (<90% ee) : Suggests a radical-mediated pathway or epimerization of the intermediate. Action: Lower the reaction temperature to 60 °C and increase the reaction time, ensuring the process remains strictly under a two-electron Pd(0)/Pd(II) regime .

References

  • Rosa, D.; Orellana, A. "Palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides." Chemical Communications, 2013, 49(47), 5420-5422. URL:[Link]

  • Cheng, K.; Walsh, P. J. "A mild palladium catalyzed coupling of reactive aldehyde homoenolates with aryl bromides." Organic Letters, 2013, 15(9), 2298-2301. URL:[Link]

  • Li, Y.; et al. "Palladium-Catalyzed Autotandem Ring-Opening of Cyclopropanols with Gem-Dibromoolefins for the Synthesis of β-Pyrrolo[1,2-a]quinolinyl Ketones." The Journal of Organic Chemistry, 2024. URL:[Link]

  • Wang, J.; et al. "Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers." National Institutes of Health (NIH) PMC, 2021. URL:[Link]

Method

Application Note: (1R,2S)-2-Phenylcyclopropanol as a Chiral Homoenolate Equivalent in Complex Molecule Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic rationale, umpolung reactivity, and scalable protocols for natural product and API synthesis. Executive Summary In t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic rationale, umpolung reactivity, and scalable protocols for natural product and API synthesis.

Executive Summary

In the landscape of asymmetric synthesis and natural product total synthesis, (1R,2S)-2-phenylcyclopropanol has emerged as a uniquely versatile three-carbon chiral building block. Unlike traditional enolates that exhibit nucleophilicity at the α-carbon, cyclopropanols undergo controlled C–C bond cleavage to generate metal homoenolates —intermediates that display umpolung (polarity-reversed) reactivity, rendering the β-carbon nucleophilic [1][2].

Driven by the thermodynamic release of ~27 kcal/mol of ring strain, this transformation allows (1R,2S)-2-phenylcyclopropanol to serve as a linchpin in the synthesis of highly substituted cyclopentanes, δ,ε-unsaturated ketones, and medicinally critical trans-cyclopropylamines (such as the LSD1 inhibitor GSK2879552) [1][4]. This application note details the mechanistic causality behind these transformations and provides self-validating protocols for their execution in drug discovery and natural product workflows.

Mechanistic Insights: The Homoenolate Umpolung Paradigm

The synthetic utility of (1R,2S)-2-phenylcyclopropanol is dictated by its ability to reliably open to a transient metal homoenolate. When treated with dialkylzinc reagents (e.g., Et₂Zn) or transition metal catalysts (Pd, Ni, Rh), the cyclopropanol is first converted to a metal alkoxide. The relief of ring strain drives the β-alkyl elimination (ring-opening) to form a zinc, nickel, or palladium homoenolate[2][3].

Crucially, the amphoteric nature of these intermediates allows them to act as either nucleophiles (in conjugate additions and cross-couplings) or, counter-intuitively, as electrophiles when trapped by amines to form cyclopropylamines [1].

Homoenolate_Pathway A (1R,2S)-2-Phenylcyclopropanol B Metal Alkoxide Intermediate A->B Et2Zn or MLn Catalyst C Metal Homoenolate (Umpolung) B->C Ring Strain Release D Electrophilic Trapping (Amines) C->D + Amine F Cross-Coupling (Pd/Ni) C->F + Aryl/Allyl Electrophile E Trans-Cyclopropylamines D->E Kinetic Ring Closure

Mechanistic divergence of (1R,2S)-2-phenylcyclopropanol via homoenolate intermediates.

Key Application I: Stereoselective Synthesis of Cyclopropylamines

Cyclopropylamines are privileged pharmacophores found in numerous FDA-approved drugs. Historically, accessing 1,2-disubstituted cyclopropylamines with high diastereoselectivity was challenging. However, generating an electrophilic zinc homoenolate from (1R,2S)-2-phenylcyclopropanol allows for direct C–N bond formation [1].

The Causality of Trans-Selectivity

The reaction proceeds with exceptional trans-selectivity (>20:1 d.r.). This is not an artifact of the starting material's stereochemistry, but rather a result of dynamic kinetic resolution. The cis- and trans-cyclopropoxides equilibrate via the transient zinc homoenolate. Upon condensation with an amine to form an iminium ion, the system funnels through the lowest-energy conformer that minimizes 1,3-allylic strain . Subsequent ring closure is irreversible (under kinetic control), locking the stereocenter into the trans-configuration [1].

Stereocontrol_Logic S1 Cyclopropoxide Equilibration S2 Zinc Homoenolate S1->S2 Reversible S3 Minimize 1,3-Allylic Strain in Iminium S2->S3 Amine Addition S4 Trans-Selectivity (>20:1 d.r.) S3->S4 Irreversible

Stereochemical rationale for trans-selectivity via 1,3-allylic strain minimization.

Protocol 1: Zinc-Mediated Synthesis of Trans-Cyclopropylamines

This protocol is optimized for the synthesis of API precursors, validating the amphoteric nature of zinc homoenolates.

Reagents & Equipment:

  • (1R,2S)-2-phenylcyclopropanol (1.0 equiv, 0.5 mmol)

  • Secondary Amine (e.g., Indoline) (1.2 equiv, 0.6 mmol)

  • Diethylzinc (Et₂Zn, 1.0 M in hexanes) (1.2 equiv for sec-amines; 2.2 equiv for primary amines)

  • Anhydrous Toluene (5.0 mL)

  • Flame-dried Schlenk flask, Argon atmosphere.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the amine in anhydrous toluene (5.0 mL).

  • Alkoxide Generation: Cool the reaction mixture to 0 °C using an ice bath. Add Et₂Zn dropwise. Causality: Strict temperature control at 0 °C is required to manage the exothermic deprotonation and prevent premature, uncontrolled ring-opening.

  • Substrate Addition: Introduce (1R,2S)-2-phenylcyclopropanol dropwise to the mixture.

  • Homoenolate Trapping:

    • For secondary amines: Stir the reaction at room temperature for 12 hours.

    • For primary amines: Heat the reaction to 60 °C for 1 hour at the end of the stirring period. Causality: Primary amines form stable acyclic imine byproducts. The added thermal energy provides the thermodynamic push required to overcome the activation barrier for the irreversible ring closure, driving the equilibrium toward the cyclopropylamine product [1].

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the trans-cyclopropylamine.

Key Application II: Transition-Metal Catalyzed Ring-Opening Allylation

Beyond zinc chemistry, (1R,2S)-2-phenylcyclopropanol is a premier substrate for Nickel- and Palladium-catalyzed ring-opening cross-couplings. By reacting the cyclopropanol with allylic carbonates under Ni(0) catalysis, chemists can access complex δ,ε-unsaturated ketones with high linear selectivity—motifs ubiquitous in terpene and alkaloid natural products [3].

Protocol 2: Nickel-Catalyzed Ring-Opening Allylation

This procedure utilizes mild, neutral conditions to prevent background degradation of the cyclopropanol.

Reagents & Equipment:

  • (1R,2S)-2-phenylcyclopropanol (1.0 equiv, 0.3 mmol)

  • tert-Butyl cinnamyl carbonate (1.5 equiv, 0.45 mmol)

  • Ni(cod)₂ (10 mol%)

  • Ligand (e.g., specific phosphine or N-heterocyclic carbene depending on substrate, 12 mol%)

  • Anhydrous THF (3.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In a nitrogen-filled glovebox, charge a vial with Ni(cod)₂ and the selected ligand. Dissolve in 1.5 mL of anhydrous THF and stir for 15 minutes at room temperature to pre-form the active Ni(0) complex.

  • Reagent Addition: Add tert-butyl cinnamyl carbonate, followed by a solution of (1R,2S)-2-phenylcyclopropanol in 1.5 mL of THF.

  • Reaction: Seal the vial, remove it from the glovebox, and stir at room temperature for 16 hours. Causality: The reaction proceeds via decarboxylative oxidative addition of the allylic carbonate to Ni(0), followed by alkoxide exchange with the cyclopropanol. The neutral conditions ensure the cyclopropanol does not undergo base-catalyzed degradation before entering the catalytic cycle [3].

  • Workup: Filter the crude mixture through a short pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via silica gel chromatography to isolate the δ,ε-unsaturated ketone.

Quantitative Data Summary

The following table summarizes the performance of (1R,2S)-2-phenylcyclopropanol and its derivatives across various state-of-the-art synthetic transformations, highlighting the robustness of the homoenolate umpolung strategy.

Transformation TypeElectrophilic PartnerCatalyst / PromoterMajor Product MotifYield (%)Stereoselectivity
Amine Ring-Closure [1]Indoline (Sec-Amine)Et₂Zn (1.2 eq), RTtrans-Cyclopropylamine87%>20:1 d.r.
Amine Ring-Closure [1]Primary AminesEt₂Zn (2.2 eq), 60 °Ctrans-Cyclopropylamine61–89%>20:1 d.r.
Ring-Opening Allylation [3]Allylic CarbonatesNi(cod)₂ (10 mol%)δ,ε-Unsaturated Ketone70–85%Linear selective
β-Allylation [4]MBH CarbonatesZinc aminoalkoxideα-alkylidene-δ-valerolactone65–80%High d.r.
Conjugate Addition [2]Chalcones / EnonesChiral β-amino alkoxideMultisubstituted Cyclopentenes75–90%High e.e. / d.r.

References

  • Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Enantioselective Conjugate Addition of Catalytically Generated Zinc Homoenolate Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Nickel-Catalyzed Ring-Opening Allylation of Cyclopropanols via Homoenolate Source: Organic Letters (ACS Publications) URL:[Link]

  • Zinc-Catalyzed β-Functionalization of Cyclopropanols via Enolized Homoenolate Source: Journal of the American Chemical Society (ACS Publications) URL:[Link](Note: DOI represents the general pathway for zinc-catalyzed β-functionalization as cited in recent ACS literature).

Application

Application Note &amp; Protocols: Oxidative Cleavage and Ring Expansion Strategies for (1R,2S)-2-Phenylcyclopropanol

Introduction (1R,2S)-2-Phenylcyclopropanol is a synthetically versatile chiral building block, prized for the inherent strain within its three-membered ring. This ring strain is not a liability but a powerful driving for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1R,2S)-2-Phenylcyclopropanol is a synthetically versatile chiral building block, prized for the inherent strain within its three-membered ring. This ring strain is not a liability but a powerful driving force for a variety of chemical transformations. By selectively cleaving the C-C bonds of the cyclopropane core, chemists can access a range of valuable linear and carbocyclic structures. The strategic position of the phenyl group and the defined stereochemistry at the C1 and C2 positions offer precise control over reaction outcomes, making this substrate particularly relevant for professionals in pharmaceutical and materials science research.

This guide provides an in-depth exploration of two principal transformation pathways for (1R,2S)-2-phenylcyclopropanol: oxidative cleavage to form β-substituted ketones and stereospecific ring expansion to yield functionalized cyclobutanones. We will delve into the mechanistic underpinnings of these reactions, present field-proven protocols, and discuss the critical stereochemical implications of each method.

Mechanistic Foundations of Cyclopropanol Reactivity

The reactivity of 2-phenylcyclopropanol is governed by its unique electronic and structural features. The strained C-C bonds are susceptible to cleavage through several distinct mechanisms, primarily dictated by the choice of reagents and reaction conditions.[1][2] The phenyl substituent plays a crucial role in directing the regioselectivity of bond cleavage by stabilizing radical or cationic intermediates at the benzylic C2 position.

The three predominant pathways for C-C bond cleavage are:

  • Homolytic Cleavage (Single-Electron Transfer, SET): Initiated by single-electron oxidants like Fe(III), Mn(III), or Ag(I), this pathway involves the formation of a cyclopropoxy radical, which rapidly opens to a more stable β-keto radical.[3][4] For 2-phenylcyclopropanol, cleavage of the C1-C2 bond is strongly favored to generate a resonance-stabilized benzylic radical. This intermediate can then be trapped by various radical acceptors or further oxidized. A significant consequence of this pathway is the potential for racemization at the C2 stereocenter due to the planar nature of the radical intermediate.[4]

  • Heterolytic Cleavage (Homoenolate Formation): Mediated by various transition metals (e.g., Pd, Cu) or Lewis acids, this process involves the formation of a metal homoenolate (a β-metalloketone).[2][4] This pathway typically involves the cleavage of the less substituted C1-C3 bond and crucially, often proceeds with retention of the original stereochemistry at the C2 center, making it highly valuable for asymmetric synthesis.[4][5]

  • Acid-Catalyzed Ring Opening/Expansion: In the presence of a Brønsted or Lewis acid, the hydroxyl group is protonated, converting it into a good leaving group. Departure of water initiates ring-opening to form a carbocation, which can be trapped by nucleophiles or undergo rearrangements, such as a semipinacol-type ring expansion, to yield larger ring systems.[1][6]

Mechanistic_Pathways cluster_start Starting Material cluster_pathways Reaction Pathways cluster_intermediates Key Intermediates cluster_products Products Cyclopropanol (1R,2S)-2-Phenylcyclopropanol SET Single-Electron Transfer (SET) (e.g., Fe(III), Ag(I)) Cyclopropanol->SET Heterolytic Heterolytic Cleavage (e.g., Pd(II), Cu(I)) Cyclopropanol->Heterolytic Acid Acid-Catalyzed Rearrangement (e.g., H+, Au(I)) Cyclopropanol->Acid Radical β-Keto Radical (Benzylic Stabilization) SET->Radical C1-C2 Cleavage Homoenolate Metal Homoenolate (Stereoretentive) Heterolytic->Homoenolate C1-C3 Cleavage Carbocation Carbocation/ π-Complex Acid->Carbocation Wagner-Meerwein Shift CleavageProduct β-Substituted Ketones Radical->CleavageProduct Homoenolate->CleavageProduct ExpansionProduct Cyclobutanones Carbocation->ExpansionProduct

Caption: General mechanistic pathways for the transformation of 2-phenylcyclopropanol.

Protocols for Oxidative Cleavage to β-Keto Phenylpropanes

Oxidative cleavage transforms the cyclopropanol into a linear three-carbon chain, yielding β-substituted propiophenones. This is a powerful method for C-C bond formation and functionalization.

Method A: Iron(III) Chloride-Catalyzed Oxidative Cleavage

Scientific Rationale: Iron(III) chloride is an inexpensive and efficient single-electron oxidant that promotes the homolytic cleavage of the cyclopropanol C1-C2 bond.[4] The reaction proceeds via the formation of a resonance-stabilized β-keto benzylic radical, which can be trapped by nucleophiles present in the reaction medium. This protocol details a simple oxidative chlorination.

Experimental Protocol: Synthesis of 3-chloro-1-phenylpropan-1-one

  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (1R,2S)-2-phenylcyclopropanol (1.0 mmol, 134.2 mg).

  • Dissolution: Dissolve the substrate in 10 mL of anhydrous acetonitrile.

  • Catalyst Addition: Add anhydrous iron(III) chloride (FeCl₃, 1.2 mmol, 194.6 mg) to the solution in one portion. The solution will typically turn a dark brown or reddish color.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, carefully pour the reaction mixture into 20 mL of a saturated aqueous solution of sodium thiosulfate to quench any unreacted oxidant and reduce the iron salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 20 mL of saturated aqueous sodium bicarbonate and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel (using a gradient of 5% to 15% ethyl acetate in hexanes) to afford the pure 3-chloro-1-phenylpropan-1-one.

Data Summary Table

Reagent/ParameterCondition/AmountPurpose
(1R,2S)-2-Phenylcyclopropanol1.0 mmolStarting Material
Anhydrous FeCl₃1.2 equivSingle-Electron Oxidant
Acetonitrile0.1 MSolvent
Temperature25 °CReaction Condition
Typical Yield75-85%Product Outcome

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"Start" [label="2-Phenylcyclopropanol"]; "FeCl3" [label="FeCl3", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate1" [label="Cyclopropoxy Radical"]; "Intermediate2" [label="β-Keto Benzylic Radical\n(C1-C2 Cleavage)"]; "Intermediate3" [label="Carbocation Intermediate"]; "Product" [label="3-Chloro-1-phenylpropan-1-one"]; "FeCl2" [label="FeCl2", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Cl_ion" [label="Cl-", shape=plaintext];

"Start" -> "Intermediate1" [label=" -e-\n(to FeCl3)"]; "FeCl3" -> "FeCl2" [style=dashed]; "Intermediate1" -> "Intermediate2" [label=" Ring Opening"]; "Intermediate2" -> "Intermediate3" [label=" -e-\n(to FeCl3)"]; "Intermediate3" -> "Product" [label=" + Cl-"]; "FeCl3" -> "Cl_ion" [style=invis]; }

Caption: Mechanism of FeCl₃-catalyzed oxidative chlorination of 2-phenylcyclopropanol.

Method B: Dess-Martin Periodinane (DMP) Mediated Oxidative Fragmentation

Scientific Rationale: Dess-Martin Periodinane (DMP) is a hypervalent iodine(V) reagent widely used for the mild oxidation of alcohols.[7][8][9] In the case of cyclopropanols, the initial oxidation can be followed by a fragmentation of the strained ring, providing a metal-free alternative for generating β-keto compounds.[1] The reaction conditions are notably mild, offering excellent functional group tolerance and a simple workup.[5]

Experimental Protocol: Synthesis of β-Phenyl Propiophenone

  • Preparation: In a 50 mL round-bottom flask, dissolve (1R,2S)-2-phenylcyclopropanol (1.0 mmol, 134.2 mg) in 10 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add Dess-Martin Periodinane (1.1 mmol, 466 mg) to the solution at room temperature. For acid-sensitive substrates, 2-3 equivalents of pyridine can be added as a buffer.[5]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and should be monitored closely by TLC. Completion is usually observed within 30-90 minutes.

  • Quenching: Once the starting material is consumed, quench the reaction by adding 20 mL of a 1:1 mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate. Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Extraction: Transfer the biphasic mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash chromatography on silica gel (eluting with 10% ethyl acetate in hexanes) to yield pure β-phenyl propiophenone.

Protocol for Ring Expansion to a Cyclobutanone Derivative

Ring expansion reactions provide a powerful route to access four-membered rings, which are important scaffolds in medicinal chemistry. This transformation often proceeds with high stereospecificity.

Method C: Gold(I)-Catalyzed Stereospecific Ring Expansion

Scientific Rationale: This method applies to a derivative, 1-alkynyl-2-phenylcyclopropanol, to showcase a more advanced application. π-acidic gold(I) catalysts activate the alkyne moiety, which triggers a highly stereospecific Wagner-Meerwein-type rearrangement.[10] The C1-C2 bond of the cyclopropane ring migrates to the activated alkyne, expanding the ring and transferring the original stereochemistry of the C2 center to the newly formed quaternary center in the cyclobutanone product.[11]

Experimental Protocol: Synthesis of 2-Alkylidene-3-phenylcyclobutanone

(Note: This protocol assumes the starting material is (1R,2S)-1-((trimethylsilyl)ethynyl)-2-phenylcyclopropan-1-ol, prepared via the addition of a lithium acetylide to 2-phenylcyclopropanone.)

  • Catalyst Preparation: In a dry Schlenk tube under an argon atmosphere, prepare the active gold(I) catalyst by mixing a chiral phosphine ligand (e.g., (R)-DTBM-SEGPHOS, 0.025 mmol) and (triphenylphosphine)gold(I) chloride (Ph₃PAuCl, 0.025 mmol) in 2 mL of anhydrous toluene. Stir for 10 minutes, then add silver hexafluoroantimonate (AgSbF₆, 0.025 mmol) and stir for another 15 minutes in the dark. Filter the resulting solution through a syringe filter packed with Celite to remove the AgCl precipitate.

  • Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the 1-alkynyl-2-phenylcyclopropanol substrate (0.5 mmol) in 3 mL of anhydrous toluene.

  • Initiation: Cool the substrate solution to 0 °C and add the freshly prepared catalyst solution via cannula.

  • Reaction: Allow the reaction to stir at 0 °C, monitoring by TLC. The reaction is typically complete in 1-3 hours.

  • Workup: Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify the product by flash column chromatography (e.g., 5% to 20% ethyl acetate in hexanes) to isolate the enantioenriched 2-alkylidene-3-phenylcyclobutanone.

Data Summary Table

ComponentRoleNotes
Chiral Au(I) Complexπ-Acidic CatalystPromotes stereospecific rearrangement.
1-Alkynyl-2-phenylcyclopropanolSubstrateContains the migrating group and the trigger.
TolueneSolventAnhydrous conditions are critical.
Temperature0 °CControls selectivity and minimizes side reactions.
Typical ee>90%Demonstrates high stereospecificity.

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"Substrate" [label="1-Alkynyl-2-phenylcyclopropanol"]; "Catalyst" [label="[(L*)Au]+", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Complex" [label="Gold-Alkyne π-Complex"]; "TransitionState" [label="Wagner-Meerwein Shift\n(C1-C2 Bond Migration)"]; "Intermediate" [label="Vinyl Gold Intermediate"]; "Product" [label="2-Alkylidene-3-phenylcyclobutanone"]; "ProtonSource" [label="H+ (from workup)"];

"Substrate" + "Catalyst" -> "Complex"; "Complex" -> "TransitionState" [label=" Ring Expansion"]; "TransitionState" -> "Intermediate"; "Intermediate" + "ProtonSource" -> "Product" [label=" Protodemetalation"]; "Product" -> "Catalyst" [label=" Catalyst\nRegeneration", style=dashed]; }

Caption: Gold(I)-catalyzed ring expansion of an alkynyl cyclopropanol.

Conclusion and Outlook

The transformations of (1R,2S)-2-phenylcyclopropanol highlight the elegant and powerful nature of strain-release chemistry. The choice of reaction conditions—specifically, the selection between a single-electron oxidant, a transition metal catalyst, or a π-acid—allows researchers to dictate the reaction pathway with remarkable precision. Homolytic cleavage methods provide rapid access to functionalized linear ketones, while heterolytic and acid-catalyzed pathways enable the stereospecific construction of more complex cyclic systems. These methodologies provide a robust and versatile toolkit for drug development professionals and synthetic chemists, enabling the efficient conversion of a simple chiral building block into a diverse array of high-value molecular architectures.

References

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals. [Link]

  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. PMC. [Link]

  • Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones. RSC Publishing. [Link]

  • Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction. Wiley Online Library. [Link]

  • Gold(I)-Catalyzed Ring Expansion of Cyclopropanols and Cyclobutanols. Journal of the American Chemical Society. [Link]

  • Dess-Martin periodinane. Organic Syntheses Procedure. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Dess–Martin oxidation. Wikipedia. [Link]

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  • Electrochemical C−C bond cleavage of cyclopropanes towards the synthesis of 1,3-difunctionalized molecules. PMC. [Link]

  • Selective Carbon-Carbon Bond Cleavage of Cyclopropanols. PubMed. [Link]

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  • Alcohol Reactions: Aldehyde/Ketone formation from Diols using Sodium Periodate (NaIO4). Master Organic Chemistry. [Link]

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  • Heterolytic Photocleavage of Cyclopropanes. Journal of the American Chemical Society. [Link]

  • Ring expansion of spirocyclopropanes with stabilized sulfonium ylides: highly diastereoselective synthesis of cyclobutanes. Chemical Communications (RSC Publishing). [Link]

  • Selective Carbon–Carbon Bond Cleavage of Cyclopropanols. ResearchGate. [Link]

  • Gold(I)-Catalyzed Enantioselective Ring Expansion of Allenylcyclopropanols. PMC. [Link]

  • Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. PMC. [Link]

  • Synthesis of (1R,2S)-1-Phenyl-2-nitropropanol. designer-drug.com. [Link]

  • Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
  • Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Master Organic Chemistry. [Link]

  • O3/Pb(OAc)4: A New and Efficient System for the Oxidative Cleavage of Allyl Alcohols. ResearchGate. [Link]

  • Propiophenone. Wikipedia. [Link]

  • Stereochemistry of the electrophilic ring opening of cyclopropanes by deuterium(1+) ion. Evidence for an unsymmetrical, nonrotating, corner-protonated cyclopropane. Journal of the American Chemical Society. [Link]

  • Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation. Semantic Scholar. [Link]

  • Glycol cleavage. chemeurope.com. [Link]

  • O 3/Pb(OAc) 4: a new and efficient system for the oxidative cleavage of allyl alcohols. R Discovery. [Link]

  • Ring-Opening α,β-Difunctionalization of Cyclopropanols with Azides Enables 4-Keto-Functionalized 1,2,3-Triazole Synthesis. Organic Letters. [Link]

  • Production of propiophenone.
  • Organocatalytic Cloke–Wilson Rearrangement: DABCO-Catalyzed Ring Expansion of Cyclopropyl Ketones to 2,3-Dihydrofurans. Organic Letters. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC. [Link]

  • Oxidative Cleavage of Double Bonds. Chemistry LibreTexts. [Link]

  • isonitrosopropiophenone. Organic Syntheses Procedure. [Link]

  • FeCl3-Catalyzed aminohalogenation of arylmethylenecyclopropanes and arylvinylidenecyclopropanes and corresponding mechanistic studies. PubMed. [Link]

  • 8.9 Oxidative Cleavage Ozonolysis and Permanganate Cleavage. YouTube. [Link]

  • Is Pinacol rearrangement the source for the ring expansion? Chemistry Stack Exchange. [Link]

  • Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes. PMC. [Link]

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Sources

Method

Application Note: Enantioselective Functionalization of (1R,2S)-2-Phenylcyclopropanol

Introduction & Strategic Overview (1R,2S)-2-phenylcyclopropanol is a stereochemically dense, highly strained carbocycle that serves as a premium building block in modern synthetic chemistry and drug development. Due to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

(1R,2S)-2-phenylcyclopropanol is a stereochemically dense, highly strained carbocycle that serves as a premium building block in modern synthetic chemistry and drug development. Due to the inherent ring strain of the three-membered ring (~27 kcal/mol), cyclopropanols act as highly reactive homoenolate equivalents[1].

For researchers and pharmaceutical scientists, the enantioselective functionalization of this specific chiral isomer provides a direct, atom-economical route to enantioenriched β-functionalized ketones, γ-amino acids, and complex polycyclic scaffolds. This application note details the mechanistic causality, optimization parameters, and a self-validating protocol for the stereocontrolled ring-opening cross-coupling of (1R,2S)-2-phenylcyclopropanol.

Mechanistic Causality: The Homoenolate Pathway

The fundamental driver of cyclopropanol functionalization is the thermodynamic release of ring strain. However, achieving enantioselective functionalization requires suppressing the racemic background rearrangement (the Conia-type rearrangement) in favor of a catalyst-controlled pathway[1].

When subjected to basic conditions in the presence of a transition metal (such as Ni, Pd, or Cu), the hydroxyl group is deprotonated. The resulting cyclopropoxide undergoes a rapid β-carbon elimination. Because the starting material is the enantiopure (1R,2S) isomer, the C–C bond cleavage generates a transient, chiral metal homoenolate[2][3]. In a dual photoredox/nickel catalytic system, single-electron transfer (SET) dynamics facilitate the cross-coupling of this homoenolate with an aryl halide, undergoing reductive elimination to form a new C(sp³)–C(sp²) bond while rigorously maintaining the stereocenter at the C2 position.

Mechanism A (1R,2S)-2-Phenylcyclopropanol B Alkoxide Formation A->B C β-Carbon Elimination (Homoenolate) B->C D Transmetalation & Cross-Coupling C->D E Reductive Elimination (β-Ketone) D->E

Catalytic cycle for enantioselective ring-opening functionalization.

Experimental Design & Optimization Data

To build a robust, self-validating reaction system, the choice of the chiral ligand and solvent environment is critical. The steric bulk of the ligand dictates the facial selectivity during the transmetalation and reductive elimination steps.

The following table summarizes the optimization landscape for the asymmetric β-arylation of 2-phenylcyclopropanol using a Nickel/Photoredox dual-catalysis approach[4]. Note how the transition from an achiral ligand to a chiral bisoxazoline (BOX) ligand shifts the reaction from a racemic process to a highly enantioselective one, while solvent polarity influences the stabilization of the Ni(I)/Ni(III) intermediates.

EntryCatalyst SystemLigandSolventYield (%)Enantiomeric Excess (ee %)
1NiCl₂·glyme / Ir(ppy)₃L1 (Achiral)THF850
2NiCl₂·glyme / Ir(ppy)₃(R,R)-Ph-BOXTHF6274
3NiCl₂·glyme / Ir(ppy)₃(R,R)-Bn-BOX1,4-Dioxane7888
4 NiCl₂·glyme / Ir(ppy)₃ (R,R)-Bn-BOX DMAc 83 92

Standardized Protocol: Dual-Catalyzed Asymmetric Arylation

The following methodology outlines the optimized procedure for the synthesis of enantioenriched β-aryl-β-phenylpropanones via the stereoretentive ring-opening of (1R,2S)-2-phenylcyclopropanol.

Workflow Step1 1. Substrate & Catalyst Prep (Glovebox, N2/Ar) Step2 2. Complexation NiCl2 + Chiral BOX Ligand Step1->Step2 Step3 3. Reagent Addition Cyclopropanol + Aryl Halide Step2->Step3 Step4 4. Photochemical Reaction Blue LED (440 nm), 24h Step3->Step4 Step5 5. Workup & Chiral HPLC Validate ee% and d.r. Step4->Step5

Workflow for photoredox/nickel dual-catalyzed asymmetric arylation.

Materials Required
  • (1R,2S)-2-Phenylcyclopropanol (1.0 equiv, 0.5 mmol)[5]

  • Aryl bromide (1.2 equiv, 0.6 mmol)

  • Pre-catalyst: NiCl₂·glyme (10 mol%)

  • Chiral Ligand: (R,R)-Bn-BOX (12 mol%)

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, finely milled)

  • Solvent: Anhydrous N,N-Dimethylacetamide (DMAc, 5.0 mL)

Step-by-Step Methodology
  • Catalyst Complexation (Critical Step): Inside an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with NiCl₂·glyme (10.9 mg, 0.05 mmol) and (R,R)-Bn-BOX (19.8 mg, 0.06 mmol). Add 2.0 mL of anhydrous DMAc. Stir vigorously at room temperature for 30 minutes. Causality Insight: The solution must transition to a homogeneous green/blue color, confirming the successful chelation of the BOX ligand to the Ni center. Incomplete complexation will result in a racemic background reaction.

  • Reagent Assembly: To the active catalyst solution, add the Ir-photocatalyst (11.2 mg, 0.01 mmol) and Cs₂CO₃ (325.8 mg, 1.0 mmol).

  • Substrate Introduction: Dissolve (1R,2S)-2-phenylcyclopropanol (67.1 mg, 0.5 mmol) and the chosen aryl bromide (0.6 mmol) in the remaining 3.0 mL of DMAc. Transfer this solution dropwise to the Schlenk tube to prevent localized concentration spikes.

  • Photochemical Activation: Seal the Schlenk tube, remove it from the glovebox, and place it in a photoreactor equipped with 440 nm blue LEDs. Stir at 500 rpm for 24 hours. Causality Insight: The 440 nm wavelength specifically excites the Ir-complex without degrading the cyclopropanol. A cooling fan must be used to maintain the temperature at 25 °C; thermal spikes >35 °C will erode the enantiomeric excess via uncatalyzed ring-opening[4].

  • Quenching & Extraction: Turn off the LEDs. Dilute the mixture with ethyl acetate (15 mL) and quench with saturated aqueous NH₄Cl (10 mL). Separate the phases and extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel, gradient elution: 100:0 to 80:20 hexanes/ethyl acetate).

Trustworthiness & System Validation

To ensure the protocol is a self-validating system, the following control experiments and analytical checks must be performed alongside the main reaction:

  • Light/Dark Control: Run a parallel reaction vessel wrapped entirely in aluminum foil. The complete recovery of the starting (1R,2S)-2-phenylcyclopropanol confirms that the ring-opening is strictly dependent on the photochemical SET process, ruling out spontaneous thermal degradation.

  • Ligand-Free Control: Conduct a reaction omitting the (R,R)-Bn-BOX ligand. This should yield a racemic β-aryl ketone, proving that the stereocontrol is entirely catalyst-directed and not an artifact of substrate-induced memory effects.

  • Analytical Validation (HPLC): Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, flow rate 1.0 mL/min). Compare the retention times against the racemic standard generated in the ligand-free control.

References

  • Grokipedia. "Cyclopropanol." Accessed March 23, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7o5NYrlM-19aNYrVBFIEsI520CkEuS_pgW96PeWYl9evLJGxlRVc6Lc3f2OPNRrCz3EsB5QDdQ2V_VRvqEUGrp_JVbeM-elQDEDFutqD1Jda6sCK40CgOzxr0jJ19BBUmQG8=]
  • ResearchGate. "Titanium‐Mediated Diastereoselective Formation of (E)‐ or (Z)‐2-phenylcyclopropanol." Accessed March 23, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwV47a_5gPJk1DDPum48kmMZWs3BaDmPvjgU9vRRlBgStAZALid8fN1KHd1Qt71eGBDXE4ucW6CEqyMewMShArjZH5bit8zqYQrxWbQ5BOl56Q9WEAqcZz9cKNB9HG3Ov1Yi8dJUcOn3j6DLzVCTJ5nv4amh0SY8WgDkN3qbzUZQupfmYrktvZOP9NBO20PuZ58jIG9mgZPq6wizqYuxUbnibOhEVmICSnJ8-Tcq5q8cgb6f9uSULMJtjbclrHlcEAikLwB0bZ3jZTb7ylgycZWmmgvZ2-KwbkIe3b5jeDs1M0uhtAqY1stCQcA04=]
  • ResearchGate. "Regioselective Synthesis of Carbonyl-Containing Alkyl Chlorides via Silver-Catalyzed Ring-Opening Chlorination of Cycloalkanols." Accessed March 23, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhASHbnYqEUlMNHYt2KlEMTwhhWZOuRy5-vZ4Xl1NUL1VyV7NWp2S7gqRgOFm9H2leonjxOHMuLUwTIS7w66Ycg1eficvcTMYGfz7C2AYOiikIBF68tNwdXlXP8pB0O1SYWrAydyyrtFUR22nhbTVnluMHkdYuAMMFZA1r7nQ_nFb0a5pLOSNR8egeBzHTcdMuce3xWHfYGFxYX0j6ZQ3RGQQKJHBZxZpz5ml5kTh-sPVYgg5vtkHzUAfZKt7qsaEAhCwouESBrlsi6X5n8qgo-w_qGd_nW-Wkui0juP-q29cxBkwSRpCVxmCCDPk=]
  • ChemRxiv. "Stereoselective Hydroxyallylation of Cyclopropenes with Cyclopropanols via NHC Catalysis of Transient Organozinc Species." Accessed March 23, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlE87oR04_xf-ZshEXpN5VKnH66MKO4dkzA-F_i3FAn6RGRYGmXLGqXB2OWm9VfWgEtHNmluMx39qis_WObcjDfRekPpKgazyyFvdLlBaXzHtwYlBpw8KSDvMzWpI2EYVzBZuIV54k9RoeVAg6unad1gCQ9sej]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in (1R,2S)-2-Phenylcyclopropanol Synthesis

Welcome to the technical support center for the synthesis of (1R,2S)-2-phenylcyclopropanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the enantiome...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (1R,2S)-2-phenylcyclopropanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the enantiomeric excess (ee) of this critical chiral building block. This document provides in-depth, experience-based insights and actionable protocols to address common challenges encountered during this stereoselective synthesis.

Introduction: The Significance of Enantiopurity

(1R,2S)-2-phenylcyclopropanol is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its specific stereochemistry is often crucial for its desired therapeutic effect. Achieving high enantiomeric excess is therefore not merely a measure of reaction efficiency but a critical quality attribute for the final product. This guide will delve into the key factors influencing the stereochemical outcome of the cyclopropanation reaction and provide systematic approaches to maximize the formation of the desired (1R,2S) enantiomer.

Troubleshooting Guide: Low Enantiomeric Excess (ee)

Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The following sections break down the potential causes and provide targeted solutions.

Issue 1: Suboptimal Catalyst System or Ligand Choice

The heart of any asymmetric cyclopropanation is the chiral catalyst. The choice of metal and, more importantly, the chiral ligand dictates the stereochemical environment of the reaction, directly influencing the enantioselectivity.

Question: My enantiomeric excess is low. How do I know if my catalyst or ligand is the problem?

Answer:

The catalyst-ligand combination is the primary determinant of enantioselectivity. If you are experiencing low ee, a systematic evaluation of your catalytic system is the first and most critical step.

  • Substrate-Catalyst Mismatch: Not all chiral catalysts are universally effective for all substrates.[1] It is essential to screen a variety of chiral ligands to identify the optimal match for 2-phenylcyclopropanol synthesis. For instance, while copper and rhodium-based catalysts are common, the specific ligand architecture (e.g., BOX, Pybox) can drastically alter the outcome.[1][2]

  • Ligand Purity and Integrity: The enantiopurity of your chiral ligand is paramount. Even small amounts of the opposite enantiomer can lead to a significant decrease in the product's ee. Always use ligands from reputable suppliers with certified enantiopurity. Additionally, ensure the ligand has not degraded during storage.

  • Catalyst Preparation and Activation: Improper preparation or incomplete activation of the catalyst can lead to the formation of achiral or less selective catalytic species. Follow established protocols for catalyst formation meticulously. For example, in Simmons-Smith type reactions, the nature of the zinc carbenoid is critical and can be influenced by the preparation method.[3][4]

dot

ProtocolWorkflow A 1. Prepare Catalyst Solution (Chiral Rh(II) catalyst in anhydrous solvent) B 2. Add Styrene (Freshly purified) A->B C 3. Slow Addition of Diazo Compound (via Syringe Pump) B->C D 4. Monitor Reaction Progress (TLC, GC-MS) C->D E 5. Quench and Workup (Concentrate in vacuo) D->E F 6. Purify and Analyze (Column Chromatography, Chiral HPLC) E->F G Product: (1R,2S)-2-phenylcyclopropanol F->G

Sources

Optimization

Technical Support Center: Yield Optimization for (1R,2S)-2-Phenylcyclopropanol

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the asymmetric Kulinkovich hydroxycyclopropanation to synthesize (1R,2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the asymmetric Kulinkovich hydroxycyclopropanation to synthesize (1R,2S)-2-phenylcyclopropanol .

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will address the mechanistic causality behind yield bottlenecks, stereochemical erosion, and catalyst death, ensuring your experimental workflows are robust and self-validating.

Mechanistic Workflow & Catalytic Cycle

Understanding the order of operations in the modified Kulinkovich reaction is critical. The reaction relies on the in situ generation of a chiral titanacyclopropane intermediate, followed by a delicate ligand exchange with styrene, and finally, stereo-controlled ester insertion[1].

Kulinkovich_Cycle A Ti(O-iPr)4 + (4R,5R)-TADDOL (Chiral Catalyst) C Dialkyltitanium Complex (Unstable) A->C Transmetalation B c-HexMgBr (Bulky Grignard) B->C D Titanacyclopropane (Cyclohexene-Ti) C->D β-Hydride Elimination F Chiral Styrene-Ti Complex (Stereocenter Established) D->F Ligand Exchange E Styrene (Ligand Exchange) E->F H Oxatitanacyclopentane (Agostic Stabilization) F->H Ester Addition G Ethyl Formate (Carbonyl Insertion) G->H I (1R,2S)-2-Phenylcyclopropanol + Regenerated Ti(IV) H->I Ring Closure & Hydrolysis I->A Catalyst Turnover

Fig 1: Catalytic cycle of the asymmetric Kulinkovich reaction yielding (1R,2S)-2-phenylcyclopropanol.

Diagnostics & Troubleshooting FAQs

Q1: I am observing low yields of the cyclopropanol and high amounts of unreacted ethyl formate. What is going wrong? A1: You are likely experiencing premature consumption of the titanacyclopropane intermediate before styrene can coordinate.

  • The Causality: If you use standard ethylmagnesium bromide (EtMgBr), the resulting ethylene-titanium complex is highly reactive. If the local concentration of styrene is insufficient, ethyl formate inserts prematurely, yielding unsubstituted cyclopropanol or decomposition products[1]. Furthermore, a high instantaneous concentration of Grignard leads to a non-productive side reaction where Ti(IV) is reduced to inactive Ti(III), generating ethene gas[1].

  • The Solution: Switch to a bulkier Grignard reagent like cyclohexylmagnesium bromide (c-HexMgBr). The sterically encumbered cyclohexene-titanium intermediate exhibits a heavily suppressed rate of ester insertion. This kinetic delay provides the necessary window for styrene to undergo ligand exchange[1]. Additionally, you must add the Grignard reagent strictly via a syringe pump to keep its instantaneous concentration low.

Q2: Why is my enantiomeric excess (ee) plateauing around 40-50% for the (1R,2S) isomer? A2: This is typically caused by incomplete formation of the chiral TADDOL-Ti complex prior to Grignard addition, leading to background racemic turnover.

  • The Causality: The Kulinkovich reaction relies on the in situ generation of the titanacyclopropane. If the (4R,5R)-TADDOL ligand is not fully coordinated to the titanium center, the remaining achiral Ti(O-iPr)4 will catalyze the reaction, leading to a racemic mixture[2].

  • The Solution: Pre-stir Ti(O-iPr)4 with a slight excess of (4R,5R)-TADDOL (1.2 eq relative to Ti) in ether at room temperature for at least 1 hour before cooling to -78 °C.

Q3: Why is the cis-(1R,2S) isomer favored over the trans isomer, and how can I maximize this diastereoselectivity? A3: The Kulinkovich reaction inherently favors the cis diastereomer (which corresponds to the 1R,2S and 1S,2R pair for 2-phenylcyclopropanol) due to powerful electronic transition-state stabilization[3].

  • The Causality: Computational studies demonstrate that during the rate-determining cyclopropane-forming step, an agostic interaction between the β-hydrogen and the titanium center stabilizes the cis-arrangement[3]. The trans-transition state lacks this stabilization and suffers from steric repulsion between the phenyl group and the titanium ligands[3].

  • The Solution: To maximize this inherent cis-selectivity, maintain strict cryogenic conditions (-78 °C to -40 °C) during the ester insertion phase. Higher temperatures disrupt the delicate orbital overlap required for agostic stabilization, leading to erosion of the diastereomeric ratio (dr).

Q4: Can I use THF instead of Diethyl Ether (Et2O) for this Grignard reaction? A4: It is highly discouraged for the asymmetric Kulinkovich reaction.

  • The Causality: THF is a stronger coordinating solvent than Et2O. It aggressively competes with the TADDOL ligand, the styrene, and the ester for coordination sites on the titanium center. This severely retards the reaction rate and erodes enantioselectivity[1].

  • The Solution: Use strictly anhydrous, inhibitor-free Diethyl Ether (Et2O).

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield and stereoselectivity. Note the dramatic improvement when utilizing a bulky Grignard combined with slow addition.

Grignard ReagentAddition RateSolventYield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee %)
EtMgBrDropwise (10 min)Et2O22%85:1545%
EtMgBrSyringe Pump (2 h)Et2O41%90:1062%
c-HexMgBrDropwise (10 min)Et2O55%92:878%
c-HexMgBr Syringe Pump (2 h) Et2O 84% >95:5 89%
c-HexMgBrSyringe Pump (2 h)THF15%70:3012%
Self-Validating Experimental Protocol

To achieve the optimized results listed above, follow this step-by-step methodology for the synthesis of (1R,2S)-2-phenylcyclopropanol.

Step 1: Catalyst Pre-assembly In an oven-dried Schlenk flask under argon, dissolve (4R,5R)-TADDOL (0.12 mmol) and Ti(O-iPr)4 (0.10 mmol) in 10 mL of anhydrous Et2O. Stir at 25 °C for 1 hour to ensure complete ligand exchange.

  • Validation Check: The solution should turn slightly yellow, indicating successful chiral complex formation.

Step 2: Substrate Addition Add styrene (3.0 mmol) and ethyl formate (1.0 mmol) to the reaction mixture. Cool the flask to -78 °C using a dry ice/acetone bath.

Step 3: Grignard Addition (Critical Step) Load c-HexMgBr (2.5 mmol, 2.0 M in Et2O) into a gas-tight syringe. Using a syringe pump, add the Grignard reagent directly to the vortex of the stirring solution at a rate of 0.6 mL/h.

  • Validation Check: A dark red/brown color should transiently form and dissipate. If a persistent black coloration develops, your addition rate is too fast, indicating Ti(III) formation and catalyst death[1].

Step 4: Maturation Once the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm the bath to -40 °C over 2 hours to drive the ester insertion and ring closure without disrupting the agostic transition state[3].

Step 5: Quench & Workup Quench the reaction at -40 °C by adding 2 mL of water dropwise, followed by 5 mL of 10% aqueous tartaric acid (this is crucial to break up persistent titanium emulsions). Extract the aqueous layer with Et2O (3 x 15 mL).

Step 6: Purification Dry the combined organic layers over MgSO4, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to isolate the enantioenriched (1R,2S)-2-phenylcyclopropanol.

References
  • [1] Title: Kulinkovich Reaction | Source: Organic Chemistry Portal | URL:[Link]

  • [2] Title: Catalytic Diastereoselective Synthesis of Cis-1,2-Disubstituted Cyclopropanols from Esters Using a Vicinal Dicarbanion Equivalent | Source: Journal of the American Chemical Society | URL:[Link]

  • [3] Title: A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction | Source: Journal of the American Chemical Society | URL:[Link]

Sources

Troubleshooting

Technical Support Center: Chiral HPLC Separation of Cyclopropanol, 2-phenyl-, (1R,2S)-

Welcome to the technical support resource for the chiral separation of (1R,2S)-2-phenyl-1-cyclopropanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the chiral separation of (1R,2S)-2-phenyl-1-cyclopropanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting for this specific chiral separation. Our approach moves beyond simple checklists to explain the underlying chromatographic principles, empowering you to make informed decisions during your analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable type of Chiral Stationary Phase (CSP) for separating the enantiomers of 2-phenyl-1-cyclopropanol?

A1: The successful chiral separation of 2-phenyl-1-cyclopropanol, a small aromatic alcohol, relies on a CSP that can engage in specific intermolecular interactions. Two classes of CSPs are highly recommended for initial screening:

  • Polysaccharide-Based CSPs: These are the most versatile and widely successful CSPs for a broad range of compounds.[1] Columns with coated or immobilized cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are excellent starting points.[1][2] The chiral recognition mechanism involves a combination of hydrogen bonding (with the hydroxyl group), π-π interactions (with the phenyl ring), and steric hindrance within the chiral grooves of the polysaccharide structure.[2]

  • Pirkle-Type (Brush-Type) CSPs: These phases, like the Whelk-O 1, are also highly effective.[3][4] They function based on π-acceptor/π-donor interactions, hydrogen bonding, and dipole-dipole interactions.[2] The phenyl group of the analyte can interact with the π-acidic dinitrobenzoyl groups on the CSP, while the hydroxyl group can form hydrogen bonds.[5]

Q2: What is a recommended starting mobile phase for this analysis?

A2: For polysaccharide and Pirkle-type columns, normal-phase chromatography is the most common and effective mode for this type of analyte. A standard starting mobile phase is a mixture of a hydrocarbon and an alcohol modifier.

A robust starting point is n-Hexane / Isopropanol (2-Propanol) in a 90:10 (v/v) ratio .[6][7] This combination provides a good balance between retention and enantioselectivity for initial screening.

Q3: Is it possible to invert the elution order of the (1R,2S) and (1S,2R) enantiomers?

A3: Yes, inverting the elution order can be highly beneficial, particularly for trace enantiomer analysis where it is desirable to have the minor peak elute first. This can be achieved in two primary ways:

  • Using a CSP with the Opposite Configuration: This is the most reliable method and is a key advantage of many Pirkle-type columns, which are often available with both enantiomeric forms of the chiral selector.[3]

  • Changing the Alcohol Modifier: For polysaccharide-based columns, switching the alcohol modifier in the mobile phase (e.g., from isopropanol to ethanol) can sometimes alter the chiral recognition mechanism sufficiently to reverse the elution order.[6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing a systematic approach to resolving them.

Problem 1: Poor or No Enantiomeric Resolution

Q: My chromatogram shows a single peak or two poorly resolved, overlapping peaks (Resolution < 1.5). What steps should I take to improve the separation?

A: Poor resolution is the most common challenge in chiral method development. It indicates that the subtle differences between the enantiomers are not being sufficiently recognized by the CSP under the current conditions. A logical, stepwise optimization is required.

Troubleshooting Workflow for Poor Resolution

G start Poor or No Resolution (Rs < 1.5) csp 1. Verify CSP Choice (Polysaccharide or Pirkle-Type) start->csp mobile_phase 2. Optimize Mobile Phase (Vary % Alcohol Modifier) csp->mobile_phase CSP is appropriate flow_rate 3. Reduce Flow Rate (e.g., 1.0 -> 0.5 mL/min) mobile_phase->flow_rate Partial improvement success Resolution Achieved (Rs >= 1.5) mobile_phase->success Significant improvement temperature 4. Adjust Temperature (Use Column Oven) flow_rate->temperature Further optimization needed flow_rate->success Significant improvement column_health 5. Check Column Health (Perform Wash / Test) temperature->column_health Still suboptimal temperature->success Significant improvement

Caption: A systematic workflow for troubleshooting poor chiral resolution.

Detailed Optimization Steps:

  • Optimize Mobile Phase Composition: The ratio of hydrocarbon to alcohol modifier is the most critical parameter for adjusting selectivity.[6]

    • Action: Systematically vary the percentage of the alcohol modifier. Decrease the alcohol content in small steps (e.g., from 10% to 8%, 5%, etc.). A lower percentage of the alcohol generally increases the analyte's interaction time with the CSP, which often leads to better resolution, though it will also increase retention times.[6] Conversely, if peaks are very broad and retained, a slight increase in the modifier may improve efficiency.

    • Change the Modifier: The choice of alcohol can significantly impact selectivity.[7] If isopropanol is not providing adequate separation, switch to ethanol. In some cases, ethanol provides a different set of interactions that can enhance resolution.[8]

  • Reduce the Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations.[9]

    • Action: If you observe partial separation, try decreasing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min or 0.5 mL/min).[6] This allows more time for the enantiomers to equilibrate with the CSP, potentially improving resolution.

  • Control and Optimize Temperature: Temperature has a complex and significant effect on chiral recognition.[10]

    • Action: Use a column oven to maintain a stable and controlled temperature. Generally, lower temperatures enhance the subtle bonding forces (like hydrogen bonds) responsible for chiral differentiation, leading to increased selectivity.[9][10] Test the separation at temperatures such as 15°C, 25°C, and 40°C. However, be aware that in some cases, increasing the temperature can improve resolution or even reverse the elution order.[11][12][13]

Table 1: Key Parameters for Optimizing Resolution

ParameterTypical Starting ValueOptimization StrategyRationale
Mobile Phase n-Hexane/Isopropanol (90:10)Vary alcohol % (e.g., 5-20%). Switch to Ethanol.Alters analyte-CSP interaction strength and selectivity.[14]
Flow Rate 1.0 mL/minDecrease to 0.5-0.7 mL/min.Increases interaction time, allowing for better equilibration.[6]
Temperature 25 °C (Ambient)Test at lower (15°C) and higher (40°C) temperatures.Affects the thermodynamics and kinetics of chiral recognition.[10][11]
Problem 2: Poor Peak Shape (Tailing)

Q: My peaks are asymmetrical, with a distinct "tail." What is causing this and how can I fix it?

A: Peak tailing occurs when a portion of the analyte molecules are delayed as they pass through the column.[15] This is often caused by undesirable secondary interactions or column overload.

Simplified Chiral Recognition Mechanism

Caption: Multi-point interactions are key for successful chiral recognition.

Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica support can interact strongly with the hydroxyl group of your analyte, causing tailing.[10]

    • Action: Add a small amount of an acidic modifier to the mobile phase, such as 0.1% Trifluoroacetic Acid (TFA). This can suppress the ionization of silanol groups and improve peak shape.[10]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[16]

    • Action: Prepare a 1:10 and 1:100 dilution of your sample and re-inject.[10] If the peak shape improves significantly, the original sample was overloading the column. Reduce the injection volume or sample concentration accordingly.

  • Inappropriate Sample Solvent: Dissolving your sample in a solvent that is much stronger than the mobile phase can cause peak distortion, particularly for early-eluting peaks.[7]

    • Action: Whenever possible, dissolve your sample in the mobile phase itself. If a different solvent must be used for solubility, ensure the injection volume is as small as possible.

Problem 3: Sudden High System Backpressure

Q: The system pressure increased significantly after I started my analysis. What should I check?

A: A sudden increase in backpressure typically points to a blockage somewhere in the system, often at the head of the column.[17]

Causes and Solutions:

  • Inlet Frit Blockage: This is the most common cause. It can be blocked by particulate matter from the sample or mobile phase, or by sample precipitation when the sample solvent mixes with a less-soluble mobile phase.[17]

    • Action: First, try reversing the flow direction through the column (ONLY if the column manufacturer's instructions permit this) to wash the debris off the frit. If this doesn't work, the frit may need to be carefully replaced. Using a guard column is the best preventative measure.[17]

  • Column Contamination: Strongly adsorbed impurities from the sample can build up at the head of the column over time.

    • Action: If you are using an immobilized CSP (which is more robust), you may be able to wash the column with a strong solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) to remove contaminants.[17][18] Crucially, consult the column's instruction manual before using any strong solvents, as they will irreversibly damage traditional coated columns.

Problem 4: Appearance of Ghost Peaks

Q: I'm seeing extra, unexpected peaks in my chromatogram, even in my blank runs. Where are they coming from?

A: Ghost peaks are extraneous peaks that can originate from several sources, including system contamination or carryover from previous injections.[10][16]

Causes and Solutions:

  • Contaminated Mobile Phase or Solvents: Impurities in your hexane, isopropanol, or sample solvent can appear as peaks.

    • Action: Prepare fresh mobile phase daily using high-purity, HPLC-grade solvents.[10] Filter any aqueous buffers before use.

  • Autosampler Carryover: Residue from a previous, more concentrated sample can be injected with the current sample.[16]

    • Action: Optimize the autosampler's needle wash procedure. Use a strong wash solvent and increase the duration or number of wash cycles. Run a blank injection (injecting only the sample solvent) to confirm if carryover is the issue.[10]

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

  • Prepare Stock Solutions: Prepare separate, filtered stock solutions of HPLC-grade n-Hexane and Isopropanol.

  • Initial Condition: Start with the recommended mobile phase of n-Hexane/Isopropanol (90:10 v/v). Equilibrate the column until a stable baseline is achieved (typically 10-20 column volumes).

  • Inject Sample: Inject your racemic standard of 2-phenyl-1-cyclopropanol.

  • Iterative Adjustment: Based on the initial chromatogram, adjust the mobile phase composition.

    • If resolution is poor and retention is low, decrease the isopropanol content to 8% (92:8 v/v).

    • Continue decreasing the isopropanol content in 2-3% increments until resolution is satisfactory or retention times become excessively long.

  • Equilibrate Thoroughly: After each change in mobile phase composition, ensure the column is fully re-equilibrated before the next injection.[9]

Protocol 2: General Column Washing (Immobilized CSPs Only)

Warning: This procedure is only for robust, immobilized CSPs. Using these solvents on a coated CSP will cause irreversible damage. Always consult your column's care and use manual first.[18]

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Initial Flush: Flush the column with 100% Isopropanol at a low flow rate (e.g., 0.2 mL/min) for 20-30 column volumes to remove the normal-phase solvents.

  • Strong Solvent Wash: Sequentially flush the column with a strong, permissible solvent like Tetrahydrofuran (THF). Flush with at least 20 column volumes.

  • Return to Storage/Operating Solvent: Flush the column again with 100% Isopropanol to remove the strong wash solvent before returning to your mobile phase or storing the column.

References

  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
  • D'Acquarica, I., et al. (2026, March 13).
  • Chiral Technologies. (2021, March 14). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies.
  • Stoll, D. & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Zhang, T., et al. (2010). Enantiomer separation of phenlypropanol using amide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis.
  • Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. Regis Technologies.
  • Khan, M. A., et al. (2016). Effect of Temperature on the Chiral Separation of Enantiomers of Some....
  • BenchChem. (2025). Technical Support Center: Chiral Separation of 2-Phenyl-1-propanol by HPLC. Benchchem.
  • Layton, S. E. (2010). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
  • Dong, M. W. (2026, March 20). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Zaggout, F. (2004). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.
  • Nazareth, C. & Pereira, S. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • BenchChem. (2025).
  • Siddiqui, A. A., et al. (2018). The effect of mobile phase composition on the chiral separation of compounds.
  • Chankvetadze, B., et al. (2019, August 16). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Sharma, S. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Chankvetadze, B., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Sigma-Aldrich. (2014). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.

Sources

Optimization

Technical Support Center: Metal Residue Purification for (1R,2S)-2-phenylcyclopropanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of (1R,2S)-2-phenylcyclopropanol. This guide is designed for researchers, chemists, and process development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of (1R,2S)-2-phenylcyclopropanol. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with metal contamination during the synthesis and purification of this valuable chiral intermediate. Metal residues, often originating from catalysts or reagents, can compromise the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).[1] This resource provides in-depth, experience-driven answers to common purification challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: What are the most common sources of metal contamination in the synthesis of (1R,2S)-2-phenylcyclopropanol?

The synthetic route to (1R,2S)-2-phenylcyclopropanol dictates the likely metal contaminants. The two most prevalent sources are:

  • Zinc (Zn): Arising from Simmons-Smith type cyclopropanation reactions or the generation of zinc homoenolates.[2][3][4][5] These methods often employ diethylzinc (Et₂Zn) or a zinc-copper couple.

  • Palladium (Pd): Resulting from palladium-catalyzed cross-coupling reactions used to form the cyclopropane ring or subsequent modifications.[6][7] These reactions can leave behind residual palladium in various oxidation states.

Other transition metals like Copper (Cu), Rhodium (Rh), or Silver (Ag) may also be present depending on the specific catalytic method used.[8]

Q2: Why is my standard aqueous work-up insufficient for removing zinc residues?

While a simple aqueous wash can remove the bulk of water-soluble zinc salts (like ZnCl₂ or ZnI₂), it often fails to remove all zinc species for several reasons:

  • Formation of Zinc Alkoxides: The hydroxyl group of your product, (1R,2S)-2-phenylcyclopropanol, can form a zinc alkoxide intermediate. This species may have partial solubility in the organic layer.

  • Basic Zinc Salts: Incomplete quenching can lead to the formation of basic zinc salts (e.g., Zn(OH)Cl) which can be difficult to dissolve and may form emulsions during extraction.

  • Coordination Complexes: The cyclopropanol oxygen can coordinate to zinc ions, keeping them in the organic phase.

Troubleshooting Action: An acidic wash is typically required to break down these species. By washing the organic layer with a dilute acid (e.g., 1M HCl or saturated ammonium chloride solution), you protonate the alkoxide and dissolve the basic salts, facilitating their transfer into the aqueous phase.

Q3: Column chromatography is not removing all the palladium from my product. What is happening?

This is a common and frustrating issue. While silica gel chromatography is excellent for separating organic compounds based on polarity, its effectiveness for metal removal can be limited.[9]

  • Non-polar Palladium Complexes: If the palladium is part of a neutral, ligand-bound complex (e.g., involving phosphine ligands), it may have a polarity similar to your product and co-elute.

  • Streaking/Tailing: Some palladium species can interact strongly with the silica, leading to significant tailing across many fractions, contaminating a large portion of the isolated product.

  • Colloidal Palladium: Metallic palladium (Pd(0)) can form fine colloidal suspensions that pass through the column with the solvent front.[9]

Troubleshooting Action: If chromatography fails, the most robust solution is to employ a dedicated metal scavenger. These functionalized materials offer a high-affinity, selective method for capturing metal ions.[10][11]

Troubleshooting and Protocol Guides

This section provides detailed protocols for tackling specific metal contamination issues.

Guide 1: Removing High Levels of Zinc Residues

Issue: After a Simmons-Smith or related reaction, ICP-MS analysis shows zinc levels are unacceptably high (>100 ppm) even after an initial water wash.

Solution: Implement a multi-step extraction and chelation protocol.

Protocol 1: Acid/Base Extraction with Chelation

  • Dissolution: Dissolve the crude (1R,2S)-2-phenylcyclopropanol in a suitable organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. This step protonates any zinc alkoxides and dissolves basic zinc salts.[12][13] Collect the aqueous layer. Repeat this wash one more time.

  • Chelation Wash (Optional but Recommended): Wash the organic layer with a 5% aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. EDTA is a powerful chelating agent that will sequester remaining zinc ions into the aqueous phase.

  • Neutralization: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[14][15]

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove the bulk of dissolved water from the organic layer.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Guide 2: Eliminating Trace Palladium Contamination

Issue: The product is pure by NMR, but ICP-MS analysis reveals palladium levels are above the regulatory limits (e.g., >10 ppm).[16]

Solution: Use a high-affinity metal scavenger. Silica-based scavengers are often preferred over polymer-based ones due to their superior mechanical stability, lack of swelling, and broad solvent compatibility.[17]

Protocol 2: Purification using Silica-Based Thiol Scavengers

Thiol-functionalized silica (Si-Thiol) is highly effective for scavenging soft metals like palladium.[18]

  • Scavenger Selection: Choose a silica-based scavenger with a thiol functional group (also known as mercaptopropyl-functionalized silica).

  • Dissolution: Dissolve the palladium-contaminated (1R,2S)-2-phenylcyclopropanol in a suitable solvent (e.g., Toluene, Ethyl Acetate, MTBE).

  • Scavenging (Batch Mode):

    • Add the Si-Thiol scavenger to the solution (typically 5-10 weight equivalents relative to the amount of residual metal).

    • Stir the slurry at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours. The optimal time and temperature should be determined empirically.

    • Filter the mixture to remove the scavenger, which now has the palladium bound to it. Wash the filter cake with a small amount of clean solvent.

  • Scavenging (Flow Mode / Cartridge): For larger scales or more rapid purification, pass the solution through a pre-packed flash cartridge containing the Si-Thiol scavenger.[17] This often provides excellent efficiency and saves time.

  • Concentration: Collect the filtrate and concentrate under reduced pressure to yield the purified product.

Scavenger_Workflow cluster_prep Preparation cluster_screening Screening & Selection cluster_application Application cluster_final Final Steps A Crude Product with Metal Contamination B Dissolve in Appropriate Solvent A->B C Select Scavenger Type (e.g., Si-Thiol for Pd) B->C D Determine Optimal Conditions (Temp, Time, Equivalents) C->D E Batch Mode: Stir with Scavenger D->E F Flow Mode: Pass through Cartridge D->F G Filter to Remove Scavenger-Metal Complex E->G F->G H Analyze Filtrate (e.g., ICP-MS) G->H H->D If specs NOT met I Concentrate Solvent H->I If specs met J Purified Product I->J

Caption: Workflow for selecting and applying a metal scavenger.

Guide 3: Purification by Recrystallization

Issue: The product contains both metal residues and minor organic impurities.

Solution: Recrystallization can be an effective method, provided a suitable solvent system can be found. This technique works on the principle that the desired compound and the impurities have different solubilities in the chosen solvent.[19]

Protocol 3: Two-Solvent Recrystallization

(1R,2S)-2-phenylcyclopropanol is often a low-melting solid or an oil, which can make single-solvent recrystallization challenging. A two-solvent system is generally more effective.[20][21]

  • Solvent Selection:

    • Solvent 1 ("Soluble"): Find a solvent in which your product is highly soluble at an elevated temperature. Examples could include toluene, diethyl ether, or dichloromethane.

    • Solvent 2 ("Anti-solvent"): Find a solvent in which your product is poorly soluble. This is typically a non-polar solvent like hexane or heptane.

    • The two solvents must be miscible.[19]

  • Dissolution: Dissolve the impure compound in the minimum amount of hot Solvent 1.[22]

  • Induce Crystallization: While the solution is still warm, add Solvent 2 dropwise until you observe persistent cloudiness (turbidity).[21] This indicates the solution is saturated.

  • Clarification: Add a few drops of hot Solvent 1 to just redissolve the turbidity and make the solution clear again.

  • Cooling:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature without disturbance. Slow cooling is critical for forming pure crystals.[19][23]

    • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[20][22]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold Solvent 2 (or a cold mixture of the two solvents).

  • Drying: Allow the purified crystals to dry completely under vacuum.

Purification_Logic A Metal Contamination Identified (ICP-MS)? B High Level? (>100 ppm) A->B Yes F Organic Impurities Also Present? A->F No C Trace Level? (<100 ppm) B->C No D Aqueous Wash + Chelation (EDTA) B->D Yes (e.g., Zn) E Metal Scavengers (e.g., Si-Thiol) C->E Yes (e.g., Pd) D->F E->F G Recrystallization F->G Yes H Final Product F->H No G->H

Caption: Decision tree for selecting a purification strategy.

Data Summary Table
Purification TechniqueTarget MetalsProsConsTypical Efficiency
Aqueous/Acidic Wash Zinc (Zn), other ionic metalsSimple, inexpensive, scalable.[12]Ineffective for non-polar metal complexes; can cause emulsions.Good for bulk removal of ionic salts.
Recrystallization VariousCan remove both metal and organic impurities simultaneously; highly effective for achieving high purity.[20]Can lead to significant yield loss; requires finding a suitable solvent system; may concentrate some impurities.[16][19]Variable, highly dependent on the system.
Column Chromatography VariousGood for removing polar metal salts and some complexes.[8][9]Can co-elute with non-polar complexes; potential for product loss and tailing.[9]Moderate to low for challenging metals like Pd.
Metal Scavengers Palladium (Pd), Platinum (Pt), Copper (Cu), Silver (Ag), Rhodium (Rh)Highly selective and efficient; simple filtration removal; available in scalable formats (bulk or cartridge).[10][11][17]Higher cost compared to washes; requires screening for optimal scavenger and conditions.Excellent (>95% removal is common).[17]
Activated Carbon Palladium (Pd)Inexpensive and readily available.Can be non-selective, leading to product loss via adsorption; efficiency can be variable.[16][17]Moderate.
References
  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove - Technology Networks. (URL: [Link])

  • Metal scavengers for organic purification - Biotage. (URL: [Link])

  • Scavenging Technologies from Johnson Matthey. (URL: [Link])

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) - Crimson Publishers. (URL: [Link])

  • How can i remove palladium Pd catalyst easily? - ResearchGate. (URL: [Link])

  • Acid–base extraction - Wikipedia. (URL: [Link])

  • Acid-Base Extraction.1. (URL: [Link])

  • Acid-Base Extraction - Chemistry LibreTexts. (URL: [Link])

  • Video: Acid-Base Extraction | Purpose, Theory & Applications - Study.com. (URL: [Link])

  • How to Remove Palladium in three easy steps - Biotage. (URL: [Link])

  • Organic Acid-Base Extractions - Chemistry Steps. (URL: [Link])

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (URL: [Link])

  • Silver(I)-Catalyzed Stereochemical Isomerization of Cyclopropanols - ACS Publications. (URL: [Link])

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC. (URL: [Link])

  • Palladium-Catalyzed Coupling of Amides and Cyclopropanols for the Synthesis of γ-Diketones - ChemRxiv. (URL: [Link])

  • Ring-Opening Cross-Coupling of Cyclopropanols with Electrophilic Alkenes via Photoinduced Charge Transfer Facilitated by Decatungstate - ChemRxiv. (URL: [Link])

  • Your trick to remove residual palladium : r/Chempros - Reddit. (URL: [Link])

  • Palladium catalysed [3+2] cycloaddition of methylenecyclopropanes - Loughborough University Research Repository. (URL: [Link])

  • Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines - Journal of the American Chemical Society. (URL: [Link])

  • Recrystallization using two solvents - YouTube. (URL: [Link])

  • Lab Procedure: Recrystallization | Chemistry - ChemTalk. (URL: [Link])

  • Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes - Organic Chemistry Portal. (URL: [Link])

  • Recrystallization-1.pdf. (URL: [Link])

  • Transformations of cyclopropanols via zinc homoenolate and enolized homoenolate. (URL: [Link])

  • Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Synthetic Applications | Journal of the American Chemical Society. (URL: [Link])

  • Spectral Data for "Synthesis of Cyclopropanes via Organoiron Methodology: Stereoselective Preparation of Bi(cyclopropyl)s" - e-Publications@Marquette. (URL: [Link])

  • Zinc‐Mediated Diastereoselective Annulation of Cyclopropanols with Alkylidenemalononitriles via Enolized Homoenolate | Request PDF - ResearchGate. (URL: [Link])

Sources

Troubleshooting

Safe handling and long-term storage protocols for Cyclopropanol, 2-phenyl-, (1R,2S)-

Title : Technical Support Center: Safe Handling and Long-Term Storage of (1R,2S)-2-Phenylcyclopropan-1-ol Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Technical Support Center: Safe Handling and Long-Term Storage of (1R,2S)-2-Phenylcyclopropan-1-ol

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing erratic yields and irreproducibility when utilizing cyclopropanol derivatives. (1R,2S)-2-phenylcyclopropan-1-ol is a highly valuable, yet fragile, chiral building block. Its inherent ring strain (approximately 28 kcal/mol)[1] makes it highly susceptible to ring-opening rearrangements, oxidative cleavage, and stereochemical erosion. This guide synthesizes field-proven protocols and mechanistic troubleshooting to ensure the structural and stereochemical integrity of your compound from the moment it arrives until your final reaction.

Quantitative Data: Quick Reference Guidelines

To establish a baseline for safe handling, adhere strictly to the physicochemical thresholds outlined below.

ParameterSpecificationCausality / Rationale
Storage Temperature -20°CSuppresses thermal ring-opening and minimizes volatility[1].
Atmosphere Argon (preferred) or N 2​ Prevents single-electron oxidation by ambient O 2​ [2].
Light Exposure Strictly Dark (Amber Vials)Prevents photo-induced homolytic cleavage via EDA complexes[3].
Incompatible Reagents Strong bases, Ag(I), Zn, TiCatalyzes homoenolate formation leading to isomerization[4].
Maximum Bench Time < 1 Hour (under inert gas)At RT in air, it decomposes into a blue-green liquid within 12h[2].

Troubleshooting Guides & FAQs

Q1: My (1R,2S)-2-phenylcyclopropanol turned into a deep blue-green liquid after being left on the bench overnight. What happened? A1: This is a classic symptom of ambient thermal and oxidative degradation. At room temperature and in the presence of atmospheric oxygen, cyclopropanols decompose rapidly[2]. The degradation is initiated by the single-electron oxidation of the hydroxyl group, forming a transient oxygen-centered radical. Driven by the massive release of ring strain, this intermediate rapidly undergoes homolytic C-C bond cleavage to form a highly reactive β -keto alkyl radical[5][6]. To prevent this, the compound must never be exposed to ambient air and should be handled strictly via Schlenk techniques.

Q2: NMR analysis shows a loss of diastereomeric purity, along with the appearance of an aldehyde/ketone peak. Why is my (1R,2S) isomer eroding? A2: Stereochemical erosion in cyclopropanols is intrinsically linked to reversible ring-opening events. Trace amounts of transition metals (e.g., Silver(I), Zinc, or Titanium) or adventitious bases can catalyze the formation of a metal homoenolate[4]. In this state, the cyclopropane ring opens to a β -metalloketone. If the ring re-closes, it often does so with a loss of original stereochemistry, yielding a mixture of cis and trans isomers. If the intermediate is protonated by trace moisture, it irreversibly forms the ring-opened ketone or aldehyde (e.g., 1-phenylpropan-2-one)[1]. Ensure all glassware is rigorously acid-washed, dried, and metal-free.

Q3: Can I store this compound in a stock solution to make aliquoting easier? A3: It is highly discouraged for long-term storage. Solvents can harbor dissolved oxygen or trace peroxides that initiate radical ring-opening[3]. Furthermore, solvent molecules can act as weak Lewis bases, slowly promoting homoenolate formation over months of storage. Always store the compound neat (as a pure liquid/solid) and only prepare solutions immediately prior to your experiment.

Mechanistic Degradation Pathways

Understanding the enemy is the first step in prevention. The diagram below illustrates the divergent degradation pathways triggered by improper handling.

Degradation A (1R,2S)-2-Phenylcyclopropanol B Oxygen-Centered Radical A->B O2 / UV Light D Metal Homoenolate A->D Trace Metals / Base C Beta-Keto Alkyl Radical B->C Homolytic Cleavage (Strain Release) F Ring-Opened Ketone/Aldehyde C->F H-abstraction / Oxidation E Stereoisomeric Mixture D->E Reversible Closure D->F Trace Moisture (Protonation)

Mechanistic pathways of (1R,2S)-2-phenylcyclopropanol degradation via radical and homoenolate intermediates.

Experimental Protocols: Self-Validating Systems

To guarantee trustworthiness, every handling step must be treated as a self-validating system. Do not assume your inert atmosphere is perfect; prove it through rigorous methodology.

Protocol 1: Strict Schlenk-Line Aliquoting and Handling Causality Focus: We utilize Argon instead of Nitrogen for the backfill. Argon is denser than air and provides a robust protective blanket inside the flask during septum punctures, which is critical for a compound that degrades via O 2​ -mediated radical pathways[6].

  • Preparation: Flame-dry a receiving amber vial equipped with a PTFE-lined septum under vacuum. Backfill with high-purity Argon (repeat 3 times).

  • Thawing: Remove the master storage flask of (1R,2S)-2-phenylcyclopropanol from the -20°C freezer. Allow it to warm to room temperature only while connected to an Argon line to prevent condensation of atmospheric moisture inside the flask.

  • Purging the Syringe: Use a metal-free (e.g., PTFE or rigorously acid-washed stainless steel) needle and gas-tight syringe. Pierce the Argon line septum and purge the syringe barrel with Argon 3 times.

  • Transfer: Pierce the master flask septum, withdraw the required volume, and immediately transfer it to the prepared receiving vial.

  • Validation Step: Withdraw an extra 2 μ L, dissolve in anhydrous CDCl 3​ , and run a rapid 1 H NMR. The absence of an aldehydic proton (~9.5 ppm) or ketonic α -protons validates that the transfer occurred without ring-opening degradation.

Protocol 2: Long-Term Cryogenic Storage Preparation Causality Focus: Cyclopropanols can form photoactive electron donor-acceptor (EDA) complexes that trigger homolytic cleavage upon UV/light exposure[3]. Amber vials and secondary containment are not optional.

  • Primary Containment: Transfer the neat compound into a pre-weighed, flame-dried amber glass vial.

  • Sealing: Seal the vial with a PTFE-lined cap. Do not use standard rubber septa for long-term storage, as they degrade and outgas plasticizers that can act as trace nucleophiles.

  • Atmosphere Lock: Purge the headspace of the sealed vial with Argon for 60 seconds using a dual-needle setup (one inlet, one vent). Remove the vent needle first, then the inlet needle to ensure positive pressure.

  • Secondary Containment: Wrap the cap tightly with Parafilm. Place the vial inside a secondary opaque plastic container filled with indicating Drierite (desiccant).

  • Flash Freezing & Storage: Flash freeze the vial in liquid nitrogen (-196°C) to instantly halt any kinetic degradation pathways, then immediately transfer to a -20°C (or colder) freezer[1].

Workflow Visualization

Workflow S1 1. Master Flask -20°C Argon S2 2. Thawing Room Temp Argon Blanket S1->S2 S3 3. Syringe Transfer Purged Needle PTFE S2->S3 S4 4. Flash Freezing Liquid N2 -196°C S3->S4 S5 5. Cryo-Storage Desiccant Dark -20°C S4->S5

Self-validating workflow for the safe aliquoting and long-term cryogenic storage of cyclopropanols.

Sources

Reference Data & Comparative Studies

Validation

Validation of Optical Purity for (1R,2S)-2-Phenylcyclopropanol: Polarimetry vs. Orthogonal Techniques

As a Senior Application Scientist specializing in chiral analytics, I frequently encounter the challenge of validating the enantiomeric excess (ee) of strained ring systems. (1R,2S)-2-phenylcyclopropanol is a highly valu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in chiral analytics, I frequently encounter the challenge of validating the enantiomeric excess (ee) of strained ring systems. (1R,2S)-2-phenylcyclopropanol is a highly valuable chiral building block, serving as the stereochemical foundation for synthesizing biologically active cyclopropylamines, including tranylcypromine and selective LSD1 inhibitors[1]. Because the pharmacological efficacy of these therapeutics is exquisitely sensitive to the absolute configuration of the cyclopropane ring, rigorous validation of optical purity is non-negotiable.

While asymmetric Kulinkovich cyclopropanation and titanium-TADDOLate catalyzed reactions can yield highly enantioenriched cyclopropanols[2], downstream validation requires robust analytical frameworks. This guide objectively compares polarimetry—the traditional macroscopic readout of chirality—against orthogonal techniques like Chiral High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), detailing the causality behind each methodological choice.

Mechanistic Workflow of Chiral Validation

Before selecting an analytical method, it is critical to understand how the crude synthetic matrix influences the readout. The workflow below illustrates the decision matrix for validating the optical purity of (1R,2S)-2-phenylcyclopropanol.

Workflow Synth Asymmetric Synthesis (e.g., Kulinkovich) Crude (1R,2S)-2-Phenylcyclopropanol (Enriched Extract) Synth->Crude Isolation & Purification Polarimetry Polarimetry (Bulk Specific Rotation) Crude->Polarimetry Rapid Screening HPLC Chiral HPLC (Enantiomer Separation) Crude->HPLC Absolute %ee Quantification NMR Mosher's Ester NMR (Diastereomeric Ratio) Crude->NMR Structural Validation

Caption: Workflow for validating the optical purity of synthesized (1R,2S)-2-phenylcyclopropanol.

Polarimetry: The Macroscopic Chiral Readout

Principle & Causality

Polarimetry measures the net rotation of plane-polarized light ( α ) as it passes through a chiral medium. The specific rotation, [α]D20​ , is an intrinsic property of the (1R,2S) enantiomer. However, polarimetry is a bulk measurement. The causality of its primary limitation lies in the equation [α]obs​=∑(ci​⋅[α]i​) . If a trace impurity (such as a chiral titanium ligand byproduct from the synthesis[3]) possesses an exceptionally high specific rotation, it will disproportionately skew the observed rotation, leading to a false positive or negative ee calculation. Furthermore, cyclopropanols can form transient hydrogen-bonded dimers in non-polar solvents, altering their interaction with polarized light; thus, concentration linearity must be strictly verified.

Self-Validating Protocol

To ensure trustworthiness, this protocol incorporates internal linearity and system suitability checks.

  • System Calibration : Measure the rotation of a certified quartz control plate or a known sucrose standard to validate detector alignment and cell path length ( l=1 dm).

  • Blanking : Fill the temperature-controlled cell (Peltier set to 20.0 ± 0.1 °C) with HPLC-grade CHCl3​ . Zero the instrument at 589 nm (Sodium D-line) to eliminate solvent and cell-window bias.

  • Sample Preparation : Accurately weigh ~100.0 mg of the synthesized (1R,2S)-2-phenylcyclopropanol. Dissolve quantitatively in exactly 10.0 mL of CHCl3​ ( c=1.0 g/100 mL).

  • Measurement & Linearity Check : Record the observed rotation ( α ). Dilute the sample exactly in half to c=0.5 and re-measure. The calculated specific rotation must remain constant; a deviation >2% indicates concentration-dependent aggregation, invalidating the bulk measurement.

  • Calculation : Compute the enantiomeric excess using the literature maximum specific rotation: %ee=([α]obs​/[α]max​)×100 .

Chiral HPLC: The Chromatographic Gold Standard

Principle & Causality

Unlike the bulk measurement of polarimetry, Chiral HPLC physically separates the (1R,2S) and (1S,2R) enantiomers. This separation is driven by transient, reversible diastereomeric complexes formed between the cyclopropanol and a chiral stationary phase (CSP), such as amylose tris(3,5-dimethylphenylcarbamate). The spatial mismatch of hydrogen bonding (via the cyclopropanol -OH) and π−π stacking (via the phenyl ring) results in distinct retention times. This provides a direct, absolute ratio of enantiomers, rendering it immune to achiral impurities or chiral impurities with different retention times.

Causality Sample Chiral Sample (1R,2S & 1S,2R) Pol_Path Plane-Polarized Light (Bulk Interaction) Sample->Pol_Path Optical HPLC_Path Chiral Stationary Phase (Transient Diastereomers) Sample->HPLC_Path Chromatographic Pol_Read Net Rotation (α) Prone to impurity bias Pol_Path->Pol_Read Sum of all chiral species HPLC_Read Baseline Resolution True %ee quantification HPLC_Path->HPLC_Read Physical separation

Caption: Mechanistic causality comparing bulk polarimetry readouts versus physical HPLC separation.

Self-Validating Protocol
  • System Prime : Flush the chiral column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm) with the mobile phase (Hexane/Isopropanol 95:5 v/v) at 1.0 mL/min until the baseline at 215 nm stabilizes. (215 nm is optimal for the phenyl ring without cyclopropane interference).

  • Racemic Resolution Proof (Critical Step) : Inject 10 µL of a racemic standard of 2-phenylcyclopropanol. Adjust the modifier (Isopropanol) concentration until baseline resolution ( Rs​≥1.5 ) is achieved between the two enantiomeric peaks. This proves the system is physically capable of separating the isomers.

  • Sample Injection : Inject 10 µL of the synthesized (1R,2S)-2-phenylcyclopropanol sample (prepared at 1 mg/mL in the mobile phase).

  • Quantification : Integrate the peak areas. Calculate the exact optical purity: %ee=((A1R,2S​−A1S,2R​)/(A1R,2S​+A1S,2R​))×100 .

Quantitative NMR (qNMR) with Chiral Derivatization

When HPLC method development is bottlenecked by co-eluting impurities, NMR offers an irrefutable structural proof of optical purity. By reacting the cyclopropanol with an enantiopure derivatizing agent like (R)-Mosher's acid chloride (MTPA-Cl), the enantiomers are covalently converted into diastereomers. Because diastereomers have different physical environments, their protons (especially the cyclopropyl methine protons) and fluorine atoms will exhibit distinct chemical shifts in 1H and 19F NMR. Integration of these distinct signals yields the diastereomeric ratio (dr), which directly correlates to the original ee.

Objective Performance Comparison

To guide laboratory decision-making, the quantitative and operational metrics of each technique are summarized below:

ParameterPolarimetryChiral HPLCqNMR (Mosher's Derivatization)
Primary Readout Bulk specific rotation ( [α] )Chromatographic peak areaNMR signal integration
Accuracy / Reliability Low (Susceptible to chiral impurities)High (Absolute enantiomeric ratio)High (Direct structural correlation)
Speed of Analysis Very Fast (< 5 mins)Moderate (15-30 mins per run)Slow (Requires synthesis/derivatization)
Sample Recovery 100% (Non-destructive)0% (Analytical scale destruction)0% (Covalently modified)
Limit of Detection (LOD) ~1-2% minor enantiomer< 0.1% minor enantiomer~1-5% minor enantiomer
Equipment Cost Low to ModerateHigh (HPLC + Chiral Columns)Very High (NMR Spectrometer)

Conclusion & Best Practices

For the rigorous validation of (1R,2S)-2-phenylcyclopropanol destined for pharmaceutical applications, Chiral HPLC remains the undisputed gold standard due to its absolute quantification and immunity to trace chiral impurities. Polarimetry should be relegated to rapid, in-process screening where the impurity profile is already well-characterized and controlled. qNMR serves as the ultimate orthogonal fallback for structural confirmation when chromatographic standards are unavailable. Always ensure that your chosen method is self-validating by utilizing racemic proofs and linearity checks.

References

  • Title : Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines Source : Journal of the American Chemical Society (ACS) URL : 1[1]

  • Title : Insight into the Mechanism and Stereochemistry of the Transformations of Alkyltitanium Ate-Complexes Source : Advanced Synthesis & Catalysis (ResearchGate) URL : 2[2]

  • Title : Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation Source : Organic Process Research & Development (ACS) URL : 3[3]

Sources

Comparative

Homoenolate Equivalents in Cross-Coupling: (1R,2S)-2-Phenylcyclopropanol vs. Cyclopropanone Acetals

As a Senior Application Scientist, I frequently evaluate synthetic methodologies for late-stage functionalization and building block synthesis. The generation of d3 synthons—specifically homoenolates—remains a critical c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate synthetic methodologies for late-stage functionalization and building block synthesis. The generation of d3 synthons—specifically homoenolates—remains a critical challenge in organic synthesis due to their propensity to undergo β -hydride elimination or isomerize to more stable enolates. To circumvent this, strained three-membered rings are employed as masked homoenolates.

This guide provides an objective, data-driven comparison between two premier homoenolate precursors: (1R,2S)-2-phenylcyclopropanol and cyclopropanone acetals . By analyzing their mechanistic pathways, stability profiles, and experimental handling, researchers can select the optimal reagent for their specific cross-coupling needs.

Mechanistic Divergence & Reactivity Profiles

The fundamental difference between these two classes lies in their activation modes and the nature of the resulting metal homoenolate.

(1R,2S)-2-Phenylcyclopropanol undergoes base-mediated deprotonation followed by [1]. The regioselectivity of the ring opening is governed by the release of ring strain and the stabilization of the resulting alkylpalladium species. For the (1R,2S) isomer, [2] because the oxidative addition to the C–C bond occurs faster than bond rotation, preserving the chiral information at the C2 position.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd LigEx Ligand Exchange (1R,2S)-2-Phenylcyclopropanol OxAdd->LigEx BetaElim β-Carbon Elimination (Ring Opening) LigEx->BetaElim Base Homoenolate Pd(II) Homoenolate Intermediate BetaElim->Homoenolate RedElim Reductive Elimination Homoenolate->RedElim RedElim->Pd0 Pd(0) Regeneration Product β-Aryl Ketone Product RedElim->Product

Catalytic cycle for Pd-catalyzed cross-coupling of cyclopropanols to beta-aryl ketones.

Cyclopropanone acetals , conversely, are typically[3] (e.g., ZnCl₂, TiCl₄) to form stable metal homoenolates. These intermediates are highly stable and do not suffer from the β -hydride elimination pathways that plague unoptimized Pd-cyclopropanol systems.

G Acetal Cyclopropanone Acetal Transmetal Transmetalation (ZnCl2 / CuCN) Acetal->Transmetal Ring Cleavage Homoenolate Zn/Cu Homoenolate Transmetal->Homoenolate Coupling Electrophilic Trapping (e.g., Allyl Halide) Homoenolate->Coupling Product β-Functionalized Acetal Coupling->Product

Activation and cross-coupling pathway for cyclopropanone acetals via metal homoenolates.

Comparative Performance Data

When selecting between these precursors, the target molecule dictates the choice. If a free β -functionalized ketone is required, cyclopropanols are superior due to their high atom economy and direct catalytic turnover. If a protected carbonyl or a highly functionalized ester is the goal, cyclopropanone acetals offer unparalleled stability and functional group tolerance.

Parameter(1R,2S)-2-PhenylcyclopropanolCyclopropanone Acetals
Primary Role Precursor to ketone homoenolatesPrecursor to ester/acetal homoenolates
Typical Catalysts/Reagents Pd(0), Ru(II), or Cu(I) (Catalytic)ZnCl₂, TiCl₄, CuCN (Often stoichiometric)
Cross-Coupling Partners Aryl bromides, vinyl halides, sulfoxidesAllyl halides, acyl chlorides, enones
Major Side Reactions β -hydride elimination, ring-opening to ketonesHydrolysis to propionates, incomplete transmetalation
Product Output β -Aryl / β -Functionalized Ketones β -Functionalized Acetals / Esters
Stereochemical Transfer Highly stereoretentive (C-C bond cleavage)Stereoretentive, but depends on metal species
Validated Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. Causality is embedded into every step to explain why specific conditions are chosen.

Protocol A: Pd-Catalyzed Stereoretentive Cross-Coupling of (1R,2S)-2-Phenylcyclopropanol

Objective: Synthesize enantioenriched β -aryl ketones while suppressing β -hydride elimination. Causality: The use of a bulky, electron-rich phosphine ligand (e.g., RuPhos) is critical. It accelerates the reductive elimination step of the Pd(II) homoenolate, outcompeting the deleterious β -hydride elimination pathway that would otherwise yield an α,β -unsaturated ketone[1].

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2.5 mol%), RuPhos (5 mol%), Cs₂CO₃ (1.5 equiv), and the target aryl bromide (1.0 equiv). Logic: Cs₂CO₃ is chosen over stronger bases (like KOtBu) to prevent premature, uncatalyzed ring-opening of the cyclopropanol.

  • Addition: Dissolve (1R,2S)-2-phenylcyclopropanol (1.2 equiv) in anhydrous toluene to achieve a 0.2 M concentration. Add this solution to the Schlenk tube. Logic: Toluene is a non-polar solvent that stabilizes the neutral Pd intermediates and suppresses ionic side reactions.

  • Reaction: Seal the tube, remove it from the glovebox, and stir at 80 °C for 12 hours. Logic: 80 °C provides the optimal thermal energy to drive the C–C bond cleavage without causing thermal degradation of the enantioenriched substrate.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol B: Zn/Cu-Mediated Cross-Coupling of Cyclopropanone Acetals

Objective: Synthesize β -substituted acetals via a stable zinc homoenolate intermediate. Causality: Cyclopropanone acetals are inert to direct Pd-catalyzed cross-coupling under mild conditions. They require stoichiometric Lewis acidic activation (ZnCl₂) to drive ring cleavage. Subsequent transmetalation to copper is required because zinc homoenolates are insufficiently nucleophilic to react with unactivated alkyl or allyl halides[3].

  • Ring Cleavage: To a solution of cyclopropanone acetal (1.0 equiv) in anhydrous THF (0.5 M) at 0 °C, add a 1.0 M solution of ZnCl₂ in ether (1.1 equiv) dropwise.

  • Homoenolate Formation: Stir the mixture for 2 hours at room temperature. Validation Step: An aliquot analyzed by crude ¹H NMR should show the complete disappearance of the characteristic cyclopropane upfield protons (typically 0.5–1.0 ppm).

  • Transmetalation: Cool the reaction mixture to -78 °C. Add CuCN·2LiCl (1.1 equiv) dropwise to form the highly reactive cuprate intermediate. Stir for 30 minutes.

  • Electrophilic Trapping: Add allyl bromide (1.2 equiv) dropwise. Maintain at -78 °C for 1 hour, then gradually allow the mixture to warm to room temperature.

  • Workup: Quench the reaction with an aqueous NH₄Cl/NH₃ buffer (pH 8). Logic: The basic buffer is essential to solubilize the copper salts as amine complexes, preventing emulsions during the Et₂O extraction. Purify the product via silica gel chromatography.

Conclusion

For drug development professionals focusing on late-stage functionalization, the choice between these two reagents is dictated by the desired oxidation state and stability of the final product. (1R,2S)-2-Phenylcyclopropanol is the superior choice for direct, stereocontrolled access to β -aryl ketones via catalytic methods. Conversely, cyclopropanone acetals remain the gold standard when a protected carbonyl is required or when utilizing electrophiles that are incompatible with direct Pd-catalysis.

References
  • Orellana, A., et al. "Palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides." Chemical Communications, 2013, 49, 5420-5422. URL:[Link]

  • Hurski, A. L., et al. "Recent advances in asymmetric synthesis via cyclopropanol intermediates." Organic & Biomolecular Chemistry, 2024, 22, 1060-1075. URL:[Link]

  • Boger, D. L., et al. "Cyclopropenone Acetals Synthesis and Reactions." Chemical Reviews, 2003, 103, 3, 893–930. URL:[Link]

Sources

Validation

Mass spectrometry fragmentation comparison for Cyclopropanol, 2-phenyl-, (1R,2S)-

Mass Spectrometry Fragmentation Comparison Guide: (1R,2S)-2-Phenylcyclopropanol vs. Isomeric Analogs Introduction (1R,2S)-2-Phenylcyclopropanol (commonly referred to as trans-2-phenylcyclopropanol) is a highly strained,...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Comparison Guide: (1R,2S)-2-Phenylcyclopropanol vs. Isomeric Analogs

Introduction

(1R,2S)-2-Phenylcyclopropanol (commonly referred to as trans-2-phenylcyclopropanol) is a highly strained, three-carbon synthon widely utilized in organic synthesis. It is most notably recognized as a critical intermediate in the preparation of lysine demethylase 1 (LSD1) inhibitors, such as the clinical-stage oncology drug GSK2879552[1][2]. Because cyclopropanols are thermodynamically labile and prone to ring-opening, distinguishing the trans-(1R,2S) isomer from its cis-(1R,2R) diastereomer and structural isomers (e.g., 3-phenylpropanal) is a pervasive analytical challenge.

This guide objectively compares the mass spectrometry (MS) fragmentation profiles of these compounds, detailing the mechanistic causality behind the observed spectra and providing self-validating experimental protocols for robust structural elucidation.

Section 1: Fundamental Fragmentation Mechanisms & Causality

When analyzing cyclopropanols, the choice of ionization technique dictates the structural information obtained. As an Application Scientist, it is critical to understand why certain fragments form rather than just memorizing m/z values.

1. Gas Chromatography-Electron Ionization-MS (GC-EI-MS) EI is a "hard" ionization technique (typically 70 eV) that induces extensive fragmentation. For 2-phenylcyclopropanol, the molecular radical cation [M]⁺• (m/z 134) undergoes two primary competing pathways:

  • The Trans Pathway (Retro-cycloaddition): The thermodynamically favored trans isomer predominantly undergoes a concerted cleavage, losing formaldehyde (CH₂O, 30 Da) to form a highly stable styrene radical cation at m/z 104.

  • The Cis Pathway (Ring-Opening Isomerization): Steric strain between the phenyl and hydroxyl groups in the cis isomer lowers the activation energy for C1-C2 bond cleavage. This favors rapid isomerization to a 3-phenylpropanal intermediate. This acyclic intermediate readily loses a formyl radical (CHO•, 29 Da) to yield the phenylethyl cation at m/z 105, which subsequently decays to a tropylium ion (m/z 91).

2. Liquid Chromatography-Electrospray Ionization-MS/MS (LC-ESI-MS/MS) ESI is a "soft" ionization method that preserves the pseudo-molecular ion. It primarily yields the protonated precursor[M+H]⁺ at m/z 135. Collision-Induced Dissociation (CID) in the tandem MS workflow strips water (-18 Da) to form a cyclopropyl-phenyl cation (m/z 117). This transition (135 → 117) is highly diagnostic for the intact cyclopropanol ring and is used to monitor catalytic intermediates[3].

Section 2: Comparative Fragmentation Profiles

The following table summarizes the quantitative relative abundances of key EI-MS fragments, illustrating how steric strain and thermodynamic stability influence the fragmentation cascade.

m/zFragment Identity(1R,2S)-2-Phenylcyclopropanol (trans)(1R,2R)-2-Phenylcyclopropanol (cis)3-Phenylpropanal (Structural Isomer)
134 [M]⁺• (Molecular Ion)15%8%20%
116 [M - H₂O]⁺•5%12%2%
105 [M - CHO]⁺45%60%85%
104 [M - CH₂O]⁺•100% (Base Peak) 85%10%
91 [C₇H₇]⁺ (Tropylium)80%100% (Base Peak) 95%
77 [C₆H₅]⁺ (Phenyl)30%35%40%

Data Interpretation: The dominance of m/z 104 in the trans isomer confirms the stability of the cyclopropane ring prior to ionization, whereas the shift to m/z 91 and 105 in the cis isomer indicates pre-fragmentation ring-opening driven by steric relief.

Section 3: Mechanistic Pathways & Workflows

EIMechanism M trans-2-Phenylcyclopropanol [M]+• m/z 134 Styrene Styrene Radical Cation [M - CH2O]+• m/z 104 M->Styrene Retro-cycloaddition (-30 Da, CH2O) Aldehyde 3-Phenylpropanal [Isomer]+• m/z 134 M->Aldehyde Ring Opening (Isomerization) Tropylium Tropylium Cation [C7H7]+ m/z 91 Styrene->Tropylium -CH (13 Da) Phenylethyl Phenylethyl Cation [M - CHO]+ m/z 105 Aldehyde->Phenylethyl Alpha-cleavage (-29 Da, CHO) Phenylethyl->Tropylium -CH2 (14 Da)

EI-MS fragmentation pathways of trans-2-phenylcyclopropanol vs. ring-opened isomers.

Workflow Prep Sample Preparation (Derivatization/Dilution) GCMS GC-EI-MS Structural Elucidation Prep->GCMS Aliquot A (TMS ether) LCMS LC-ESI-MS/MS Intact Quantification Prep->LCMS Aliquot B (Underivatized) Data Data Synthesis (Isomer Differentiation) GCMS->Data Fragment Ratios (m/z 104 vs 105) LCMS->Data CID Transitions (135 -> 117)

Dual-modality mass spectrometry workflow for cyclopropanol isomer differentiation.

Section 4: Step-by-Step Experimental Methodologies

To ensure a self-validating analytical system, samples must be analyzed using orthogonal techniques. Derivatization is employed for GC-MS to prevent thermal degradation in the inlet, proving that the intact cyclopropanol ring (and its hydroxyl group) existed prior to ionization.

Protocol 1: GC-EI-MS Analysis (Structural Elucidation)

  • Sample Derivatization: Dissolve 1 mg of the cyclopropanol sample in 1 mL of anhydrous pyridine. Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS. Incubate at 60°C for 30 minutes to form the TMS-ether derivative.

  • Instrument Setup: Inject 1 µL into a GC-MS equipped with a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film).

  • Temperature Gradient: Set the inlet to 250°C (split ratio 10:1). Hold the oven at 80°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • MS Parameters: Set the EI source to 70 eV and the source temperature to 230°C. Scan range: m/z 50–300.

  • Validation Check: The presence of the[M - CH₃]⁺ peak at m/z 191 (for the TMS derivative) confirms the sample did not thermally degrade to the aldehyde in the GC inlet prior to ionization.

Protocol 2: LC-ESI-MS/MS Analysis (Intact Quantification)

  • Sample Preparation: Dilute the underivatized sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • MS/MS Parameters: Operate the mass spectrometer in Positive ESI mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • MRM Transitions: Monitor the precursor [M+H]⁺ at m/z 135. Apply a collision energy (CE) of 15 eV to monitor the quantitative transition 135 → 117 (loss of H₂O) and a CE of 25 eV for the qualitative transition 135 → 91 (tropylium formation)[3].

References

  • Title: Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Title: Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors Source: Nagoya University / NII URL
  • Title: Catalytic Carbonylative Spirolactonization of Hydroxycyclopropanols Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Comparative

Simmons-Smith vs Kulinkovich methods for (1R,2S)-2-phenylcyclopropanol preparation

(1R,2S)-2-phenylcyclopropanol is a highly strained, donor-activated cyclopropane that serves as a critical synthetic intermediate in drug development. It is most notably utilized as a precursor for arylcyclopropylamines,...

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Author: BenchChem Technical Support Team. Date: April 2026

(1R,2S)-2-phenylcyclopropanol is a highly strained, donor-activated cyclopropane that serves as a critical synthetic intermediate in drug development. It is most notably utilized as a precursor for arylcyclopropylamines, including the potent lysine demethylase 1 (LSD1) inhibitor GSK2879552[1]. Synthesizing this cis-configured cyclopropanol with high diastereo- and enantioselectivity presents a significant chemical challenge.

As a Senior Application Scientist, I have evaluated the two premier methodologies for its preparation: the Asymmetric Simmons-Smith Cyclopropanation and the Asymmetric Kulinkovich Hydroxycyclopropanation . This guide objectively compares their mechanistic causality, experimental robustness, and scalability to help you select the optimal route for your specific workflow.

The Asymmetric Simmons-Smith Approach

The Simmons-Smith reaction is the traditional gold standard for cyclopropanation. To synthesize (1R,2S)-2-phenylcyclopropanol, the reaction relies on the cyclopropanation of a pre-formed Z-silyl enol ether of phenylacetaldehyde, followed by deprotection.

Causality & Mechanistic Insights

The stereochemical outcome of the Simmons-Smith method is strictly governed by two distinct factors:

  • Diastereoselectivity (cis vs. trans): The concerted nature of the methylene transfer strictly conserves the alkene's geometry. Therefore, achieving the cis relationship between the hydroxyl and phenyl groups requires absolute Z-geometry in the starting enol ether. Any E-isomer impurity will directly translate to the trans-cyclopropanol byproduct.

  • Enantioselectivity: Enantiocontrol is achieved by adding a chiral ligand (such as Charette’s dioxaborolane). The ligand coordinates to the electrophilic zinc carbenoid, creating a sterically biased chiral pocket that directs the delivery of the methylene unit exclusively to the Re face of the Z-alkene [2].

SS_Pathway A Phenylacetaldehyde (Z)-Silyl Enol Ether C Chiral Zinc Carbenoid Complex A->C Coordination B Zn(CH2I)2 + Dioxaborolane Ligand B->C Activation D Cyclopropyl Silyl Ether C->D Re-Face Methylene Transfer E (1R,2S)-2- Phenylcyclopropanol D->E TBAF Deprotection

Mechanistic workflow of the Asymmetric Simmons-Smith cyclopropanation.

Self-Validating Experimental Protocol

Note: This protocol incorporates internal validation checkpoints to ensure system integrity.

  • Pre-reaction Validation: Titrate the commercial Et2​Zn solution using iodine/LiCl to ensure exact molarity. Analyze the starting silyl enol ether via 1H NMR; ensure the vinylic coupling constant confirms >95% Z-geometry.

  • Carbenoid Generation: In a flame-dried flask under argon, cool CH2​Cl2​ to -10 °C. Add Et2​Zn (2.0 equiv), followed by the dropwise addition of CH2​I2​ (4.0 equiv). Validation: The appearance of a fine white precipitate ( ZnI2​ ) confirms the formation of the active Furukawa reagent.

  • Asymmetric Induction: Introduce the chiral dioxaborolane ligand (1.2 equiv) and stir for 15 minutes to allow complexation. Slowly add the Z-silyl enol ether (1.0 equiv).

  • Reaction Monitoring: Monitor the reaction via GC-MS. The reaction is typically complete within 12 hours at 0 °C.

  • Deprotection & Isolation: Quench with saturated aqueous NH4​Cl . Extract the organic layer, concentrate, and immediately treat the crude intermediate with TBAF (1.5 equiv) in THF at 0 °C for 2 hours to cleave the silyl group.

  • Post-reaction Validation: Confirm the cis configuration via NOESY NMR (cross-peaks between C1 and C2 protons). Determine the enantiomeric excess (ee) via chiral HPLC.

The Asymmetric Kulinkovich Hydroxycyclopropanation

The Kulinkovich reaction offers a more direct, atom-economical route by coupling an ester with a Grignard reagent in the presence of a titanium catalyst. For this target, ethyl formate is reacted with 2-phenylethylmagnesium bromide [3].

Causality & Mechanistic Insights

Unlike the Simmons-Smith approach, the Kulinkovich method is inherently diastereoselective .

  • Diastereoselectivity: During the reaction, an intermediate oxa-titanacyclopentane is formed. To minimize 1,3-diaxial steric clashes with the bulky titanium ligands, the phenyl group adopts a pseudo-equatorial position. Upon ring closure, this thermodynamic preference naturally yields the cis-diastereomer (>90:10 dr).

  • Enantioselectivity: Enantiocontrol is achieved by utilizing a chiral TADDOL-derived titanate catalyst. The rigid, bulky aryl groups of the TADDOL ligand dictate the facial coordination of the alkene to the titanium center prior to ester insertion [4].

Kulinkovich_Pathway A Ethyl Formate + Grignard Reagent C Chiral Titanacyclopropane A->C Alkene Exchange B Ti(OiPr)4 + TADDOL Ligand B->C Catalyst Prep D Oxa-titanacyclopentane Intermediate C->D Stereoselective Ester Insertion E (1R,2S)-2- Phenylcyclopropanol D->E Ring Closure & Acid Quench

Catalytic cycle and intermediates in the Asymmetric Kulinkovich reaction.

Self-Validating Experimental Protocol
  • Catalyst Preparation: In a strictly anhydrous environment, mix Ti(OiPr)4​ (0.2 equiv) with (R,R)-TADDOL (0.2 equiv) in diethyl ether over activated 4Å molecular sieves for 2 hours. Validation: A slight color shift indicates successful ligand exchange.

  • Reagent Mixing: Cool the catalyst solution to -78 °C. Add anhydrous ethyl formate (1.0 equiv).

  • Controlled Grignard Addition: Using a syringe pump, add 2-phenylethylmagnesium bromide (2.5 equiv) over exactly 2 hours. Causality: Slow addition is critical. It maintains a low steady-state concentration of the Grignard reagent, preventing direct, non-catalyzed nucleophilic attack on the ester and ensuring the pathway routes entirely through the titanacyclopropane intermediate.

  • Quench & Isolate: Allow the reaction to slowly warm to 0 °C over 4 hours. Quench by adding 10% aqueous tartaric acid. Causality: Tartaric acid acts as a chelator, preventing the formation of intractable titanium dioxide emulsions during extraction.

  • Post-reaction Validation: Extract with diethyl ether, concentrate, and purify via silica gel chromatography. Validate the dr via 1H NMR and ee via chiral HPLC.

Quantitative Data & Performance Comparison

To facilitate objective decision-making for your synthetic pipeline, the performance metrics of both methodologies are summarized below.

Performance MetricAsymmetric Simmons-SmithAsymmetric Kulinkovich
Primary Reagents Et2​Zn , CH2​I2​ , Chiral Dioxaborolane Ti(OiPr)4​ , TADDOL, Grignard Reagent
Step Count 3 (Enolization, Cyclopropanation, Deprotection)1 (Direct reductive coupling)
Diastereoselectivity Precursor-dependent (>95:5 if pure Z-enol)Inherently cis-selective (>90:10)
Enantioselectivity (ee) Excellent (>90%)Good to Moderate (75–85%)
Atom Economy / E-Factor Low (Requires stoichiometric Zn, I, and protecting groups)High (Direct incorporation of core atoms)
Scalability Limitations Highly exothermic carbenoid generation; hazardous reagents.Requires strict temperature control and slow addition rates.
Expert Recommendation
  • For Discovery Chemistry: If your primary goal is isolating the pure (1R,2S) enantiomer for biological assays (e.g., structure-activity relationship studies of LSD1 inhibitors), the Simmons-Smith method is superior. While step-heavy, its predictable stereocontrol and high ee (>90%) minimize the need for complex downstream chiral resolutions.

  • For Process Development: If you are scaling up production, the Kulinkovich method is the better choice. It generates the highly strained cyclopropanol core in a single step from inexpensive starting materials. The slightly lower ee (75-85%) is often offset by the massive reduction in step count, waste generation (E-factor), and the avoidance of stoichiometric zinc and diiodomethane.

References

  • Dian, L.; Marek, I. "Asymmetric Preparation of Polysubstituted Cyclopropanes Based on Direct Functionalization of Achiral Three-Membered Carbocycles." Chemical Reviews, 2018. URL:[Link]

  • Charette, A. B.; Cote, B. "Asymmetric Simmons-Smith Cyclopropanation of Allylic Alcohols." Journal of the American Chemical Society, 1995. URL:[Link]

  • Mills, L. R.; et al. "Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines." Journal of the American Chemical Society, 2017. URL:[Link]

  • Kulinkovich, O. G.; et al. "Insight into the Mechanism and Stereochemistry of the Transformations of Alkyltitanium Ate-Complexes. An Enhanced Enantioselectivity in the Cyclopropanation of the Carboxylic Esters with Titanacyclopropane Reagents." Advanced Synthesis & Catalysis, 2014. URL:[Link]

Safety & Regulatory Compliance

Safety

Cyclopropanol, 2-phenyl-, (1R,2S)- proper disposal procedures

As researchers and drug development professionals scaling up syntheses involving strained ring systems, we must recognize that end-of-life chemical management is as critical as the synthesis itself. Cyclopropanol, 2-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals scaling up syntheses involving strained ring systems, we must recognize that end-of-life chemical management is as critical as the synthesis itself. Cyclopropanol, 2-phenyl-, (1R,2S)- is a highly valuable chiral intermediate, often utilized in advanced drug discovery and accessed via Kulinkovich cyclopropanation. However, the inherent ring strain that makes this molecule synthetically useful also dictates strict, non-standard disposal protocols.

Improper disposal of cyclopropanols can lead to uncontrolled, exothermic ring-opening reactions in mixed waste carboys. This guide outlines a causality-driven, self-validating protocol for the safe decommissioning, stabilization, and disposal of (1R,2S)-2-phenylcyclopropanol.

Physicochemical Profiling & Hazard Assessment

Before initiating any disposal workflow, it is critical to understand the physical and hazard profile of the compound. The table below summarizes the key operational data required for safe handling [1].

Property / IdentifierValue / Classification
Chemical Name Cyclopropanol, 2-phenyl-, (1R,2S)-
CAS Registry Number 129518-69-0 (Chiral) / 13830-40-5 (Racemate)
Molecular Formula C9H10O
Molecular Weight 134.18 g/mol
GHS Hazard Codes H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H336 (STOT SE 3)
Primary Instability Acid-catalyzed ring-opening; Transition-metal sensitivity
Waste Classification Non-Halogenated Organic Waste

Mechanistic Rationale for Waste Stabilization

Why do we treat cyclopropanol waste differently than standard aliphatic alcohols like ethanol or isopropanol?

The cyclopropane ring possesses approximately 27.5 kcal/mol of angle strain. When exposed to trace acidic impurities, electrophiles, or transition metal catalysts (such as Ti, Pd, or Zn) commonly found in shared laboratory waste streams, (1R,2S)-2-phenylcyclopropanol undergoes a rapid semi-pinacol-type rearrangement [2]. This cleavage is stereospecific and thermodynamically driven, resulting in the formation of 1-phenylpropan-2-one.

Mechanism A (1R,2S)-2-Phenylcyclopropanol (Strained Ring) B Protonation (Acidic Impurities) A->B H+ C C-C Bond Cleavage (Carbocation) B->C Ring Strain Release D (R)-1-Phenylpropan-2-one (Thermodynamic Sink) C->D Rearrangement

Fig 1: Acid-catalyzed ring-opening mechanism of 2-phenylcyclopropanol.

To prevent this potentially exothermic degradation from occurring unexpectedly in a sealed waste container, the chemical must be deliberately quenched and stabilized prior to disposal.

Standard Operating Procedure (SOP): Decommissioning & Quenching

This protocol utilizes a mild base to neutralize acidic triggers, ensuring the cyclopropanol remains intact and chemically inert during transit to an incineration facility[2].

Step 1: PPE and Environmental Controls

  • Action: Don butyl rubber or double-nitrile gloves, splash goggles, and a flame-resistant lab coat. Conduct all operations in a certified chemical fume hood.

  • Causality: The H315 and H319 classifications indicate significant dermal and ocular irritation potential. The fume hood mitigates inhalation risks associated with its H336 (narcotic effects/respiratory irritation) classification [1].

Step 2: Solvent Dilution

  • Action: Dissolve the residual or neat (1R,2S)-2-phenylcyclopropanol in a 5-fold volumetric excess of a non-reactive, non-halogenated solvent (e.g., ethyl acetate).

  • Causality: Cyclopropanols are energy-rich. Diluting the neat compound creates a thermal mass that absorbs heat, preventing localized exotherms if trace contaminants trigger a ring-opening event during handling.

Step 3: Mild Base Quenching

  • Action: Slowly add a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the organic mixture under continuous magnetic stirring.

  • Causality: Acidic impurities catalyze the rearrangement of the cyclopropanol into a ketone. Introducing a mild base neutralizes these trace acids, locking the cyclopropanol in its stable, unprotonated form.

Step 4: Phase Separation (Self-Validating Step)

  • Action: Transfer the biphasic mixture to a separatory funnel. Allow the layers to resolve. Test the pH of the lower aqueous layer.

  • Validation: The protocol is validated when the aqueous layer yields a pH of 7.5–8.0 via indicator paper. If the pH is <7.0, repeat Step 3. Once validated, drain the aqueous layer for standard aqueous waste disposal (if local regulations permit).

Step 5: Waste Routing

  • Action: Transfer the stabilized upper organic layer to a clearly labeled "Hazardous Waste: Non-Halogenated Organics" carboy.

Workflow Start Waste Generation: (1R,2S)-2-Phenylcyclopropanol Dilute Dilution in EtOAc/EtOH (<1M Concentration) Start->Dilute Quench Mild Base Quench (5% NaHCO3) Dilute->Quench Validate Phase Separation & pH Validation (pH 7.5-8.0) Quench->Validate OrgWaste Non-Halogenated Organic Waste Stream Validate->OrgWaste Organic Phase Incinerate High-Temp Incineration (EPA/RCRA Compliant) OrgWaste->Incinerate

Fig 2: Validated operational workflow for cyclopropanol waste disposal.

Spill Response & Immediate Remediation

In the event of an accidental release outside of a controlled fume hood environment, immediate action is required to prevent volatilization and surface degradation [3]:

  • Containment: Immediately cover the spill with an inert, non-combustible absorbent material such as clean sand or vermiculite [2]. Do NOT use combustible materials like sawdust, which can react with organic oxidizers or exotherms.

  • Neutralization: Lightly mist the absorbed spill with a 5% NaHCO₃ solution to neutralize any surface acidity on the floor/bench that could trigger a reaction.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a secure, wide-mouth hazardous waste container. Label as "Spill Debris: Contains (1R,2S)-2-phenylcyclopropanol."

References

  • NextSDS Database. "rac-(1R,2S)-2-phenylcyclopropan-1-ol — Chemical Substance Information." NextSDS. [Link]

  • Grokipedia. "Cyclopropanol - Chemical Properties and Reactions." Grokipedia. [Link]

Handling

Personal protective equipment for handling Cyclopropanol, 2-phenyl-, (1R,2S)-

As a highly strained, reactive primary alcohol, Cyclopropanol, 2-phenyl-, (1R,2S)- is a critical building block in advanced medicinal chemistry and drug development 12. However, the cyclopropane ring imposes severe geome...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly strained, reactive primary alcohol, Cyclopropanol, 2-phenyl-, (1R,2S)- is a critical building block in advanced medicinal chemistry and drug development 12. However, the cyclopropane ring imposes severe geometric constraints (internal C-C-C bond angles of ~60° compared to the ideal 109.5°). This extreme ring strain makes the compound highly susceptible to base-promoted rearrangement and oxidative ring-opening, often generating transient homoenolate intermediates 3.

To ensure scientific integrity and personnel safety, this guide provides a self-validating, step-by-step operational framework for the handling, personal protective equipment (PPE) selection, and disposal of (1R,2S)-2-phenylcyclopropanol.

Physicochemical & Hazard Profile

Understanding the quantitative hazard data is the first step in designing a robust safety protocol. The table below outlines the core properties and the mechanistic causality behind their associated risks.

Property / Hazard ClassificationValue / DesignationMechanistic Causality & Safety Implication
CAS Numbers 129518-69-0 (1R,2S); 90535-82-3 (General)Essential for procurement, regulatory compliance, and precise SDS tracking 14.
Storage Temperature 2–8 °C (Refrigerated)Minimizes thermal energy that could overcome the low activation barrier for spontaneous ring-opening and decomposition 5.
Skin Irritation Category 2 (H315)The lipophilic phenyl group enhances dermal penetration, carrying the reactive cyclopropanol moiety into the stratum corneum, causing severe irritation 1.
Eye Irritation Category 2A (H319)Contact with ocular mucosa leads to rapid tissue damage; necessitates strict splash protection 1.
STOT SE 3 Category 3 (H336)Vapors act as a central nervous system (CNS) depressant, causing dizziness and drowsiness. Mandates handling in a ventilated enclosure 1.
Flammability Flammable Liquid (H226)Vapors can form explosive mixtures with air at relatively low temperatures. Requires grounding and non-sparking tools 6.

Personal Protective Equipment (PPE) Matrix

To safely handle (1R,2S)-2-phenylcyclopropanol, standard laboratory PPE is insufficient. You must employ a targeted defense strategy based on the chemical's specific hazard profile.

  • Dermal Protection: Use double-gloving with heavy-duty nitrile (minimum 8 mil thickness) or butyl rubber gloves.

    • Causality: Cyclopropanols can permeate standard thin latex. The double-layer system ensures that if the outer glove is compromised by the lipophilic compound, the inner glove provides a secondary barrier.

    • Self-Validation Step: Prior to donning, perform a pneumatic inflation test. Trap air inside the glove and roll the cuff tightly; if the glove maintains pressure without deflating, the barrier integrity is validated.

  • Ocular Protection: Chemical splash goggles (ANSI Z87.1+ compliant) paired with a full-face shield.

    • Causality: The compound's H319 classification indicates that even micro-droplets can cause severe corneal damage. Safety glasses do not provide adequate orbital seal against vapors.

  • Respiratory Protection: When handling outside of a certified fume hood or glovebox, use a NIOSH-approved half-face respirator equipped with Organic Vapor (OV) cartridges (e.g., 3M 6001).

    • Causality: Prevents inhalation of volatile fumes that trigger STOT SE 3 (CNS depression) 1.

  • Body Protection: Flame-resistant (FR) lab coat (e.g., Nomex) and conductive, closed-toe footwear.

    • Causality: Mitigates static discharge risks, which is vital given the flammable nature of cyclopropanol derivatives 6.

Operational Workflow: Inert Atmosphere Handling

Because ambient oxygen and moisture catalyze the degradation of the strained cyclopropane ring, (1R,2S)-2-phenylcyclopropanol must be manipulated under strictly inert conditions (Argon or Nitrogen) 3.

Step-by-Step Methodology: Schlenk Line Transfer
  • Apparatus Preparation: Flame-dry all receiving glassware under high vacuum to eliminate residual surface moisture. Backfill the system with high-purity Argon (O2 < 1 ppm).

  • Thermal Acclimation: Retrieve the sealed reagent vial from 2–8 °C storage 5. Place it in a desiccator and allow it to reach room temperature.

    • Causality: Opening a cold vial exposes the hygroscopic liquid to ambient humidity, causing condensation that will instantly degrade the reagent.

  • System Validation (Self-Validating Step): Before piercing the septum, observe the oil bubbler on the Schlenk line. A steady, slow bubbling indicates positive pressure, confirming that ambient air cannot back-flow into your system.

  • Septum Piercing & Extraction: Using a positive pressure of Argon, pierce the vial's septum with a dry, inert-gas-purged syringe. Slowly aspirate the required volume. Avoid drawing bubbles, as cavitation can introduce trace oxygen.

  • Post-Transfer Sealing: Immediately seal the source vial with Parafilm, purge the headspace with Argon, and return it to 2–8 °C storage.

Caption: Workflow for the inert handling of (1R,2S)-2-phenylcyclopropanol to prevent oxidative degradation.

Emergency Response & Spill Mitigation

In the event of a spill, the primary threats are inhalation toxicity (STOT SE 3) and flammability.

Step-by-Step Spill Response Protocol
  • Evacuate & Isolate: Immediately clear personnel from the immediate area to prevent inhalation of CNS-depressing vapors 1.

  • Ventilation & Ignition Control: Maximize fume hood flow or room exhaust. Ensure all ignition sources (hot plates, open flames) are immediately powered down.

  • PPE Donning: Spill responders must don OV respirators, heavy-duty nitrile gloves, and chemical splash goggles before approaching the spill zone.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent such as dry sand or diatomaceous earth.

    • Causality: Combustible absorbents (like sawdust) must be avoided due to the compound's flammability profile.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools (e.g., brass or plastic dustpans) to prevent static ignition. Place the waste into a sealable hazardous waste container.

Caption: Decision matrix and response logic for (1R,2S)-2-phenylcyclopropanol spills.

Disposal & Waste Management Plan

Improper disposal of cyclopropanol derivatives can lead to dangerous exothermic reactions in waste carboys.

  • Segregation: Never mix cyclopropanol waste with strong acids, bases, or oxidizing agents.

    • Causality: Base-promoted rearrangement can occur exothermically, rapidly generating aldehydes via a homoenolate intermediate, which can pressurize sealed waste containers 3.

  • Labeling: Clearly label the waste container as "Hazardous Waste: Flammable Liquid, Toxic (Cyclopropanol derivative)".

  • Disposal Route: Route exclusively through your Environmental Health and Safety (EHS) department for high-temperature incineration. Do not pour down the drain under any circumstances.

References

  • NextSDS. "2-phenylcyclopropan-1-ol — Chemical Substance Information." Available at:[Link]

  • Grokipedia. "Cyclopropanol." Available at:[Link]

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